Product packaging for Baicalein monohydrate(Cat. No.:CAS No. 352000-07-8)

Baicalein monohydrate

Cat. No.: B013499
CAS No.: 352000-07-8
M. Wt: 288.25 g/mol
InChI Key: NPXBMGZSFXMEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baicalein monohydrate is the hydrated form of Baicalein (5,6,7-trihydroxyflavone), a principal bioactive flavone isolated from the roots of Scutellaria baicalensis Georgi and Oroxylum indicum . This compound serves as a critical aglycone to its glycoside, Baicalin, and is a valuable reference standard and active compound in biomedical research due to its multifaceted pharmacological profile . Key Research Applications & Mechanisms: Oncology Research: Baicalein demonstrates promising chemopreventive and chemotherapeutic properties across various cancer cell lines. Its anti-proliferative effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Key mechanisms include the modulation of critical signaling pathways such as PI3K/Akt, MAPK, STAT3, and NF-κB, as well as the upregulation of tumor suppressor p53 . Inflammation and Immunology Studies: This compound exhibits potent anti-inflammatory effects by scavenging reactive oxygen species (ROS) and suppressing key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α . Its mechanism involves the inhibition of the NF-κB signaling pathway and has shown efficacy in research models of rheumatoid arthritis, ulcerative colitis, and allergic asthma . Neuroscience Research: Baicalein acts as a positive allosteric modulator of the GABA A receptor, exhibiting subtype selectivity for α2 and α3 subunits, which suggests potential for research into anxiety and neurological disorders . Studies also indicate it can reduce β-amyloid and promote non-amyloidogenic processing in models of Alzheimer's disease . Microbiology and Antibacterial Research: Baicalein and its metabolites display antibacterial activity. Research indicates it can disrupt bacterial membranes and downregulate quorum-sensing gene expression in pathogens like Pseudomonas aeruginosa , potentially inhibiting biofilm formation . Research Considerations: Researchers should note that Baicalein undergoes rapid first-pass metabolism, being mainly converted to Baicalin and other glucuronide conjugates, which can limit its systemic bioavailability in vivo . Strategies such as prodrug design and nanoformulations are active areas of investigation to overcome this challenge . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B013499 Baicalein monohydrate CAS No. 352000-07-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXBMGZSFXMEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-07-8
Record name 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352000-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preclinical Pharmacological Investigations of Baicalein

Anticancer Mechanisms and Efficacy

Baicalein (B1667712), a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated notable anticancer properties in a variety of preclinical studies. Its efficacy stems from its ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and death.

Modulation of Cell Proliferation and Apoptosis Induction

A key aspect of baicalein's anticancer activity is its capacity to inhibit the proliferation of cancer cells and induce a form of programmed cell death known as apoptosis. This is achieved through a multi-pronged approach that targets various cellular processes.

Baicalein has been shown to halt the progression of the cell cycle in various cancer cell lines, effectively preventing them from dividing and multiplying. mdpi.comoncotarget.comnih.govspandidos-publications.com This is a crucial mechanism for controlling tumor growth.

Research has demonstrated that baicalein can induce cell cycle arrest at different phases, depending on the cancer type. For instance, in human colon cancer cells and cervical cancer cells, baicalein treatment leads to an arrest in the G0/G1 phase of the cell cycle. mdpi.comspandidos-publications.comresearchgate.net This is often associated with a decrease in the levels of key regulatory proteins such as cyclin D1. mdpi.comnih.gov In other cancer types, such as human lung squamous carcinoma and other colon cancer cell lines, baicalein has been observed to cause an arrest in the S phase. oncotarget.comnih.govnih.gov This S-phase arrest is linked to reduced levels of proteins like cdk4, cyclin D1, and cyclin B1. nih.govnih.gov Furthermore, in highly invasive human ovarian cancer cells, baicalein has been found to induce G2/M arrest. mdpi.com

The mechanism behind this cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are critical for the progression through the different phases of the cell cycle. mdpi.comresearchgate.net For example, in prostate cancer cells, baicalein-induced G0/G1 arrest is associated with the suppression of both cyclin D1 and D3 expression. mdpi.com Similarly, in human bladder papillary transitional carcinoma cells, baicalein arrests the cell cycle by decreasing the protein levels of cyclin B1 and cyclin D1. mdpi.com

Table 1: Effect of Baicalein on Cell Cycle Arrest in Various Cancer Cell Lines

Cancer Type Cell Line(s) Affected Cell Cycle Phase(s) Key Modulated Proteins
Colon Cancer HT-29 G0/G1 Cyclin D1, Bcl-2, Bax
Colon Cancer HCT116, SW480 S phase, G0/G1 Not specified
Cervical Cancer C33A G0/G1 Not specified
Lung Squamous Carcinoma CH27 S phase cdk 4, cyclin B1, cyclin D1
Prostate Cancer PC-3 G0/G1 Cyclin D1, Cyclin D3
Bladder Cancer T24 G1/S Akt, Bcl-2, Bax
Bladder Papillary Transitional Carcinoma Not specified G1, S phase Cyclin B1, Cyclin D1
Ovarian Cancer SKOV-3, TOV-21G G2/M CHK2, CDC25C, CDK1, Cyclin B1

A central mechanism through which baicalein induces apoptosis is the activation of a family of proteases known as caspases. spandidos-publications.com The activation of this caspase cascade is a hallmark of apoptosis.

Studies have consistently shown that baicalein treatment leads to the activation of key executioner caspases, such as caspase-3, in a variety of cancer cells, including human leukemia HL-60 cells, bladder cancer cells, and cervical cancer cells. spandidos-publications.comspandidos-publications.comspandidos-publications.comkoreascience.kr The activation of caspase-3 is a critical step that leads to the cleavage of essential cellular proteins and ultimately, cell death. spandidos-publications.com

Furthermore, baicalein has been found to activate initiator caspases, such as caspase-9 and caspase-8. spandidos-publications.comnih.gov The activation of caspase-9 is typically associated with the intrinsic or mitochondrial pathway of apoptosis, while caspase-8 activation is linked to the extrinsic or death receptor pathway. spandidos-publications.comnih.gov In some cancer cell lines, such as human bladder cancer 5637 cells, baicalein has been shown to activate both caspase-8 and caspase-9, suggesting that it can trigger apoptosis through both pathways. spandidos-publications.com The activation of caspase-9 has also been observed in T24 bladder cancer cells and childhood acute lymphoblastic leukemia CCRF-CEM cells. spandidos-publications.comnih.gov There is also evidence to suggest the involvement of caspase-12, which is associated with endoplasmic reticulum stress-induced apoptosis.

The activation of these caspases by baicalein is often a dose-dependent effect and is a crucial component of its anticancer activity. spandidos-publications.com The use of pan-caspase inhibitors has been shown to reverse baicalein-induced apoptosis, confirming the caspase-dependent nature of this process. spandidos-publications.com

Table 2: Baicalein-Induced Caspase Activation in Different Cancer Models

Cancer Type Cell Line(s) Activated Caspases
Bladder Cancer 5637 Caspase-3, Caspase-8, Caspase-9
Bladder Cancer T24 Caspase-3, Caspase-9
Leukemia CCRF-CEM Caspase-3, Caspase-8, Caspase-9
Cervical Cancer C33A Caspase-3
Breast Cancer MCF-7, MDA-MB-231 Caspase-3, Caspase-9
Esophageal Squamous Cell Carcinoma EC-109 Caspase-3, Caspase-9
Pancreatic Cancer PaCa Caspase-3, Caspase-7, Caspase-9
Prostate Cancer PC-3 Caspase-3, Caspase-7

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. Baicalein has been shown to modulate the expression of these proteins to favor apoptosis in cancer cells. dovepress.comiiarjournals.org

A common finding across numerous studies is that baicalein treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comresearchgate.netspandidos-publications.comdovepress.comspandidos-publications.comdovepress.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a key determinant in tipping the cellular balance towards apoptosis. mdpi.comspandidos-publications.com This effect has been observed in a wide range of cancer cell lines, including those of the colon, breast, bladder, and esophagus. mdpi.comspandidos-publications.comdovepress.comspandidos-publications.com

In human breast cancer cells (MCF-7 and MDA-MB-231), baicalein was found to increase the Bax/Bcl-2 ratio, which is a crucial step in inducing apoptosis. dovepress.com Similarly, in T24 bladder cancer cells, baicalein suppressed Bcl-2 expression while upregulating Bax. spandidos-publications.com This regulation of Bcl-2 family proteins is often linked to the mitochondrial pathway of apoptosis, where an increased Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, a key event in initiating the caspase cascade. iiarjournals.org

In some instances, baicalein has also been shown to affect other Bcl-2 family members. For example, in pancreatic cancer cells, baicalein was found to downregulate Mcl-1, another anti-apoptotic protein. mdpi.com

Table 3: Regulation of Bcl-2 Family Proteins by Baicalein in Various Cancers

Cancer Type Cell Line(s) Effect on Bcl-2 Effect on Bax
Breast Cancer MCF-7, MDA-MB-231 Decreased Increased
Colon Cancer HT-29 Decreased Increased
Bladder Cancer T24 Decreased Increased
Esophageal Squamous Cell Carcinoma EC-109 Decreased Increased
Gastric Cancer SGC-7901 Decreased Increased
Cervical Cancer HeLa, U14 Decreased Increased
Osteosarcoma Not specified Decreased Increased
Pancreatic Cancer PaCa Mcl-1 Downregulated Not specified

The induction of apoptosis by baicalein culminates in distinct morphological changes within the cancer cell, including DNA fragmentation and chromatin condensation, which are considered hallmarks of this process. mdpi.comjcancer.orgthieme-connect.de

Studies have demonstrated that treating cancer cells with baicalein leads to the characteristic "ladder" pattern of DNA fragmentation when analyzed by agarose (B213101) gel electrophoresis. researchgate.netkoreascience.krd-nb.inforesearchgate.net This laddering effect is the result of the cleavage of DNA into nucleosomal-sized fragments, a process executed by activated caspases. This has been observed in various cancer cell lines, including human promyelocytic leukemia HL-60 cells and human lung carcinoma A549 cells. koreascience.krresearchgate.net

In addition to DNA fragmentation, baicalein treatment also induces chromatin condensation. researchgate.netjcancer.orgthieme-connect.de This can be visualized using fluorescent staining techniques, where the nuclei of apoptotic cells appear smaller and more brightly stained compared to the diffuse chromatin of healthy cells. These morphological changes have been noted in gastric cancer SGC-7901 cells and HT-29 human colon cancer cells following baicalein exposure. researchgate.netjcancer.org

These events signify the final stages of apoptosis, where the cell's genetic material is dismantled, leading to its demise. The consistent observation of DNA fragmentation and chromatin condensation across different cancer types further solidifies the role of baicalein as a potent inducer of apoptosis. mdpi.comjcancer.orgthieme-connect.de

In addition to apoptosis, baicalein has been found to induce another form of cell cycle arrest known as cellular senescence in certain cancer cells. oncotarget.comnih.govoncotarget.comfrontiersin.org Senescence is a state of irreversible growth arrest, and its induction in cancer cells can be a therapeutic strategy to prevent tumor progression.

Studies have shown that baicalein can induce senescence in melanoma and colon cancer cells. oncotarget.comnih.govfrontiersin.org This is often characterized by an increase in the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells. oncotarget.comfrontiersin.orgplos.org In both human and mouse melanoma cell lines, treatment with baicalein significantly increased the number of SA-β-gal positive cells. frontiersin.org

Interestingly, in the context of colon cancer, while baicalein was shown to induce apoptosis, its related compound, baicalin (B1667713), was found to primarily induce senescence. oncotarget.comnih.gov However, other studies have indicated that baicalein itself can also contribute to senescence in melanoma cells. frontiersin.org The induction of senescence by baicalein appears to be a distinct mechanism from apoptosis, providing an alternative pathway to inhibit cancer cell proliferation. oncotarget.comnih.govoncotarget.com

Table 4: Induction of Senescence by Baicalein in Cancer Cells

Cancer Type Cell Line(s) Key Findings
Melanoma Human (Mel586, SK-MEL-2, A375), Mouse (B16F0) Increased SA-β-Gal positive cells
Colon Cancer HCT116, SW480 Did not induce increased SA-β-Gal expression (in contrast to baicalin)

Inhibition of Tumor Invasion and Metastasis

Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is a major cause of cancer-related mortality. This complex process involves the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, entry into the circulatory or lymphatic systems, and colonization at a secondary site. Baicalein has demonstrated significant potential in preclinical studies to inhibit tumor invasion and metastasis by interfering with several key steps in this cascade.

The ability of cancer cells to adhere to the extracellular matrix (ECM) and migrate is fundamental to invasion and metastasis. Baicalein has been shown to effectively suppress these initial steps in various cancer models.

In breast cancer, baicalein has been observed to inhibit the adhesion, migration, and invasion of cancer cells. mdpi.com Specifically, in studies involving MDA-MB-231 and MCF-7 breast cancer cell lines, baicalein suppressed 17β-estradiol (E2)-stimulated wound-healing migration and cell-Matrigel adhesion. nih.gov This inhibitory effect is linked to its ability to interfere with specific signaling pathways that promote cell motility. nih.gov For instance, baicalein was found to inhibit the migration and invasion of A431 skin carcinoma cells by suppressing the expression of Ezrin and its phosphorylated form, phos-Ezrin, which are crucial for cell motility. mdpi.com Similarly, in pancreatic cancer cell lines BxPC-3 and PANC-1, baicalein treatment suppressed cell migration and invasion in a dose- and time-dependent manner. oncotarget.com Research on papillary thyroid cancer also showed that baicalein could inhibit the viability, migration, and invasion of TPC-1 cells. ajol.info

Cell LineCancer TypeKey Findings on Adhesion and Migration
MDA-MB-231 Breast CancerBaicalein suppressed cell adhesion and migration. mdpi.commdpi.com
MCF-7 Breast CancerBaicalein suppressed E2-stimulated wound-healing migration and cell-Matrigel adhesion. nih.gov
SK-BR-3 Breast CancerBaicalein suppressed E2-stimulated migration, adhesion, and invasion. nih.gov
A431 Skin CarcinomaBaicalein inhibited migration and invasion via suppression of Ezrin and phos-Ezrin. mdpi.com
BxPC-3 Pancreatic CancerBaicalein suppressed migration and invasion in a dose- and time-dependent manner. oncotarget.com
PANC-1 Pancreatic CancerBaicalein suppressed migration and invasion in a dose- and time-dependent manner. oncotarget.com
TPC-1 Papillary Thyroid CancerBaicalein inhibited cell viability, migration, and invasion. ajol.info
MHCC97H Hepatocellular CarcinomaBaicalein reduced cell motility and migration. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM), a critical step that allows cancer cells to invade surrounding tissues and metastasize. mdpi.com MMP-2 and MMP-9, in particular, are strongly associated with cancer progression and invasion. mdpi.combjorl.org Baicalein has been shown to inhibit the expression and activity of these key enzymes.

In various cancer cell types, baicalein treatment leads to a significant reduction in the levels of MMP-2 and MMP-9. nih.gov For example, in hepatocellular carcinoma (HCC) cells (MHCC97H), baicalein decreased the expression and proteinase activity of MMP-2 and MMP-9. nih.gov Similar effects were observed in breast cancer cells, where baicalein's anti-metastatic properties were attributed to its suppression of MMP-2 and MMP-9 expression and activity. mdpi.commdpi.com This downregulation of MMPs has also been noted in gastric cancer, osteosarcoma, and ovarian cancer cells following baicalein treatment. mdpi.commdpi.com The mechanism often involves the inhibition of signaling pathways, such as the p38 MAPK pathway, that regulate MMP expression. mdpi.commdpi.com

Cancer TypeCell Line(s)Effect on MMPs
Breast Cancer MDA-MB-231Reduced expression of MMP-2 and MMP-9. mdpi.commdpi.com
Gastric Cancer Not specifiedInhibition of MMP-2 and MMP-9. mdpi.com
Osteosarcoma Not specifiedReduced expression of MMP-9 and MMP-2. mdpi.com
Ovarian Cancer Not specifiedDecreased the expression of MMP-2. mdpi.com
Hepatocellular Carcinoma MHCC97HDecreased levels and activity of MMP-2 and MMP-9. nih.gov
Cardiac Hypertrophy (LPS-induced) Neonatal rat cardiomyocytesSignificantly down-regulated the expression of MMP-2/-9. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype. This transition is a crucial event in cancer metastasis. nih.gov Baicalein has been found to reverse the EMT process, thereby inhibiting cancer cell invasion. mdpi.com

In breast cancer cells, baicalein has been shown to inhibit EMT. mdpi.com One of the underlying mechanisms involves the downregulation of Cysteine-rich protein 61 (Cyr61) and lysyl oxidase like-2 (LOXL-2), which leads to the degradation of key EMT-promoting transcription factors Snail and Slug. nih.gov Furthermore, baicalein can inhibit TGF-β1-mediated EMT by reducing the expression of Slug via the NF-κB pathway. nih.gov In gastric cancer cells, baicalein treatment led to a decrease in the expression of metastasis-associated molecules that are markers of a mesenchymal state, such as N-cadherin, vimentin, ZEB1, and ZEB2. mdpi.com The reversal of EMT by baicalein and its precursor, baicalin, is often linked to the modulation of signaling pathways like Wnt/β-catenin and TGF-β/Smad. mdpi.comnih.gov

Cancer TypeCell Line(s)Key Findings on EMT Reversal
Breast Cancer MDA-MB-231Inhibited EMT via downregulation of SATB1 and Wnt/β-catenin pathways. mdpi.com
Breast Cancer MDA-MB-231Inhibited EMT by downregulating Cyr61 and LOXL-2, leading to Snail/Slug degradation. nih.gov
Gastric Cancer Not specifiedDecreased expression of N-cadherin, vimentin, ZEB1, and ZEB2. mdpi.com
Breast Cancer (Baicalin) Not specifiedReversed EMT by downregulating β-catenin expression. nih.gov
Colorectal Cancer (Baicalin) RKO, HCT116Inhibited EMT by suppressing the TGF-β/Smad pathway. jcancer.org

Targeting Cancer-Specific Signaling Pathways

Baicalein exerts its anticancer effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer, controlling cell growth, survival, and metastasis.

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. nih.gov Its aberrant activation is a common feature in many cancers, making it a key therapeutic target. nih.govmdpi.com Baicalein has been extensively shown to inhibit this pathway in various cancer cells. mdpi.com

In breast cancer cells (MCF-7 and MDA-MB-231), baicalein induces apoptosis and autophagy by inhibiting the PI3K/AKT pathway. nih.gov This inhibition involves the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov Similar inhibitory effects on the PI3K/AKT axis have been observed in gastric cancer, glioma, renal carcinoma, and cervical cancer cells. nih.govmdpi.com For example, in gastric cancer cells, baicalein was found to impede the PI3K/AKT pathway, which in turn triggered endoplasmic reticulum stress and apoptosis. researchgate.net In some contexts, baicalein's effect is mediated through upstream regulators; for instance, it inhibited pancreatic cancer progression by suppressing NEDD9, which subsequently inactivated AKT signaling. oncotarget.com

Cancer TypeCell Line(s)Effect on PI3K/AKT/mTOR Pathway
Breast Cancer MCF-7, MDA-MB-231Induces apoptosis and autophagy via inhibition of PI3K/AKT pathway; downregulates p-AKT and p-mTOR. nih.gov
Gastric Cancer AGS, HGC-27Inhibited the PI3K/Akt signaling pathway. nih.govresearchgate.net
Pancreatic Cancer BxPC-3, PANC-1Suppressed PI3K/Akt signaling activation by decreasing NEDD9 expression. oncotarget.com
Undifferentiated Thyroid Cancer Not specifiedInhibited cell growth through inhibition of PI3K/AKT pathways. ajol.info
Breast Cancer Not specifiedUpregulation of DDIT4 expression, which mediated the inhibition of mTOR. mdpi.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is linked to the development and progression of many types of cancer. Baicalein has been identified as a potent inhibitor of the NF-κB pathway. mdpi.comnih.gov

Cancer TypeKey Findings on NF-κB Pathway Inhibition
Breast Cancer (Baicalin) Dramatically inhibited overall expression and nuclear translocation of NF-κB p65. nih.govnih.gov
Ovarian Cancer Inhibited the activation of NF-κB signaling molecules. mdpi.com
Breast Cancer Significantly downregulated the expression of NF-κB and p-IκB. nih.gov
Skin Cancer Decreased the activation of NF-κB via Peroxisome proliferator-activated receptor gamma (PPAR-γ) activation. mdpi.com
Breast and Melanoma (in vivo) Mediated TAM skewing to M1-TAMs, linked to the PI3Kγ/NF-κB signaling pathway. frontiersin.org
Colorectal Cancer (Baicalin) Inhibited the TLR4/NF-κB signaling pathway. frontiersin.org
MAPK Pathway Regulation (e.g., ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Baicalein has been shown to selectively modulate this pathway in cancer cells. oncotarget.com

In colon cancer cells, baicalein treatment leads to the activation of ERK1/2 and p38, while not affecting JNK. oncotarget.com This selective activation is believed to be a key mechanism behind baicalein's ability to induce apoptosis and senescence in these cells. oncotarget.com In human breast cancer cells, the combination of baicalein with the ERK inhibitor U0126 enhanced the inhibition of cell proliferation and induction of apoptosis, suggesting a role for the MAPK/ERK pathway in baicalein's effects. mdpi.com Furthermore, in various cancer types, baicalein and its glycoside form, baicalin, have been observed to enhance apoptosis by initiating caspase-3 and caspase-9 activity through the ERK/p38 MAPK axis. mdpi.com

In bladder cancer cells, baicalein has been found to trigger apoptosis by down-regulating the expression of microRNA-106, which in turn leads to decreased phosphorylation of c-Jun N-terminal kinases (c-JNK), ERK, and MEK. mdpi.com In anaplastic thyroid cancer cells, baicalein increased the phosphorylation of ERK and p38 MAPK while decreasing JNK phosphorylation, contributing to its anticancer effects. iiarjournals.org

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. Baicalein has been shown to effectively modulate this pathway.

In cervical carcinoma HeLa cells, baicalein can induce apoptosis by targeting the Wnt/β-catenin signaling cascade. It achieves this by limiting the nuclear translocation of β-catenin and reducing Wnt activity. mdpi.com In osteosarcoma cells, baicalein has been found to suppress cell growth by upregulating miR-25, which in turn controls the Wnt/β-catenin pathway by increasing GSK-3β expression and decreasing Axin2 and β-catenin levels. mdpi.com

Furthermore, in breast cancer, baicalein has been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT), a process partly attributed to the downregulation of the Wnt/β-catenin pathway. dovepress.com Studies have demonstrated that baicalein can decrease the expression of Wnt1 and β-catenin proteins. dovepress.com

TGF-β/Smad Pathway Interference

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Baicalein has been shown to interfere with this pathway.

In fibroblasts, baicalein reduces the levels of phosphorylated SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway, without affecting their total protein levels. nih.gov This action effectively inhibits the TGF-β/SMAD2/3 signaling pathway. nih.gov In breast cancer cells, baicalein and its glycoside baicalin have been found to decrease TGF-β1-mediated epithelial-mesenchymal transition (EMT) by reducing the expression of the transcription factor Slug and inhibiting the NF-κB signaling pathway. frontiersin.org Furthermore, in a breast cancer mouse model, baicalin was shown to suppress tumor growth and metastasis by downregulating TGF-β1 and phosphorylated Smad3. mdpi.com

Regulation of Other Key Oncogenic Cascades (e.g., JAK/STAT, NOTCH, HIF1α)

Beyond the aforementioned pathways, baicalein also modulates other critical oncogenic signaling cascades.

JAK/STAT Pathway: As an upstream regulator of the STAT pathway, the Janus kinase (JAK) is a target for baicalein. In multiple myeloma cells, baicalein has been observed to inhibit the IL-6-mediated phosphorylation of JAK. nih.gov This inhibition of JAK activation is a key mechanism by which baicalein suppresses the downstream STAT3 signaling. nih.govresearchgate.net The JAK/STAT pathway is crucial for transducing signals from various cytokines and growth factors that are involved in cell proliferation, differentiation, and survival. nih.govfrontiersin.org

NOTCH Pathway: The NOTCH signaling pathway is involved in cell fate decisions and its dysregulation is linked to various cancers. Baicalein has been shown to suppress the proliferation of cervical cancer cells by targeting NOTCH-1 and its downstream target genes, HES-1 and HES-5. nih.gov In lung cancer cells, baicalein also downregulated the expression of NOTCH-1 and HES-1. nih.gov

HIF1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions and promotes angiogenesis and metastasis. Baicalin, the glycoside of baicalein, has been shown to block the growth and metastasis of lung carcinoma cells by inhibiting HIF-1α in a dose- and time-dependent manner. researchgate.net In colorectal cancer cells, baicalein was found to reverse the TLR4-mediated increase in HIF1α levels. nih.gov

Mechanisms of Autophagy Modulation in Cancer Cells

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the cellular context. Baicalein has been shown to induce autophagic cell death in several human cancer cell lines. researchgate.net

The induction of autophagy by baicalein is a key mechanism of its anticancer activity, separate from apoptosis. researchgate.net Studies have shown that baicalein-induced cell death can be reversed by suppressing key autophagy-related genes such as beclin1, Vps34, Atg5, and Atg7. researchgate.netmdpi.com

Mechanistically, baicalein promotes the formation of autophagosomes and enhances autophagic flux. researchgate.netmdpi.com This is achieved through the upregulation of the AMPK/ULK1 pathway and the downregulation of the mTOR/Raptor complex 1, which are key regulators of autophagy. researchgate.netmdpi.com In some cancer cells, baicalein-induced autophagy is also associated with the phosphorylation of ERK and AKT. mdpi.com

Investigation of Dual Antioxidant/Pro-oxidant Activity in Malignancies

Baicalein exhibits a fascinating dual activity, acting as both an antioxidant and a pro-oxidant, depending on the cellular environment. researchgate.netnih.gov This dual nature plays a significant role in its anticancer effects.

In the presence of metal ions like copper, baicalein can act as a pro-oxidant, generating reactive oxygen species (ROS) that induce oxidative stress and subsequent apoptosis in cancer cells, while sparing normal cells. nih.govdovepress.com This pro-oxidant activity can lead to DNA and protein damage, contributing to cell death. nih.gov

Conversely, baicalein also possesses antioxidant properties, which can be beneficial in certain contexts. mdpi.com However, in the context of cancer therapy, its pro-oxidant activity appears to be a key mechanism for its cytotoxic effects against malignant cells. nih.govdovepress.com Baicalein-induced ROS can trigger endoplasmic reticulum stress and the Ca2+-mediated mitochondrial death cascade. nih.gov

Pathway/ProcessKey Molecules Modulated by BaicaleinObserved Effect in Cancer Cells
MAPK Pathway ERK1/2, p38, JNK, MEKSelective activation or inhibition leading to apoptosis and cell cycle arrest. oncotarget.commdpi.comiiarjournals.org
Wnt/β-catenin Pathway β-catenin, Wnt1, GSK-3β, Axin2Inhibition of pathway leading to apoptosis and suppression of metastasis. mdpi.commdpi.comdovepress.com
STAT Pathway STAT3, STAT4Inhibition of activation and phosphorylation, leading to anti-metastatic effects. nih.govresearchgate.netspandidos-publications.com
TGF-β/Smad Pathway SMAD2, SMAD3, TGF-β1Inhibition of phosphorylation and signaling, suppressing metastasis. mdpi.comnih.govfrontiersin.org
JAK/STAT Pathway JAK, STAT3Inhibition of phosphorylation, suppressing downstream signaling. nih.govresearchgate.net
NOTCH Pathway NOTCH-1, HES-1, HES-5Downregulation, leading to suppressed proliferation. nih.gov
HIF1α Pathway HIF1αInhibition, leading to suppressed growth and metastasis. nih.govresearchgate.net
Autophagy Beclin-1, Vps34, Atg5, Atg7, AMPK, ULK1, mTORInduction of autophagic cell death. researchgate.netmdpi.com
Redox Activity Reactive Oxygen Species (ROS)Pro-oxidant activity leading to oxidative stress and apoptosis. nih.govnih.govdovepress.com

Neuroprotective Properties and Mechanisms

Baicalein, a flavonoid compound, has demonstrated significant neuroprotective effects in a variety of preclinical studies. researchgate.net Its ability to interfere with multiple pathways involved in neuronal damage and death makes it a promising candidate for further investigation in the context of neurodegenerative diseases. researchgate.netresearchgate.net

Amelioration of Neurobehavioral Deficits

Preclinical studies have consistently shown that baicalein can improve neurobehavioral outcomes in animal models of neurological disorders. In models of Parkinson's disease, baicalein treatment has been shown to improve motor function. nih.gov Specifically, meta-analyses of preclinical studies have indicated that baicalein can significantly increase spontaneous motor activity, prolong the time taken to descend a pole in the pole test, and reduce the number of rotations induced by apomorphine. nih.gov In models of ischemic stroke, baicalein administration has been found to significantly reduce neurobehavioral deficits. nih.govresearchgate.net Furthermore, in mouse models of Alzheimer's disease, treatment with baicalein has been shown to ameliorate cognitive and memory deficits in a dose-dependent manner, as observed in novel object recognition and water maze tests. frontiersin.orgfrontiersin.org

Neurological Condition ModelBehavioral TestObserved Effect of BaicaleinReference
Parkinson's DiseaseSpontaneous Motor ActivityIncreased frequency of activity nih.gov
Parkinson's DiseasePole TestProlonged descent latency nih.gov
Parkinson's DiseaseApomorphine-induced RotationsDecreased number of rotations nih.gov
Ischemic StrokeNeurobehavioral ScoresReduced deficits nih.govresearchgate.net
Alzheimer's DiseaseNovel Object RecognitionIncreased discrimination index frontiersin.org
Alzheimer's DiseaseMorris Water MazeDecreased latency to find platform frontiersin.org

Regulation of Neurotransmitters

The neuroprotective effects of baicalein are also attributed to its ability to modulate neurotransmitter systems. nih.gov In animal models of Parkinson's disease, baicalein has been shown to rectify the levels of monoamine and amino acid neurotransmitters. nih.gov Specifically, it has been observed to attenuate the depletion of dopamine (B1211576) in the striatum. nih.gov Research suggests that baicalein can also influence the GABAergic system, which may contribute to its anxiolytic effects. researchgate.net Furthermore, some studies indicate that a primary target of baicalein's action is the dopamine system, with evidence showing it can increase dopamine levels in the brain and protect dopaminergic neurons. researchgate.net

Enzyme Activity Modulation in Neurological Contexts

Baicalein exerts its neuroprotective effects in part by modulating the activity of various enzymes implicated in the pathology of neurological disorders. nih.gov A key enzyme in the synthesis of dopamine, tyrosine hydroxylase, is positively influenced by baicalein, which helps to preserve dopaminergic neurons. nih.govoup.com Conversely, baicalein has been shown to inhibit the activity of enzymes that contribute to neuroinflammation and neuronal damage. For instance, it can inhibit phosphodiesterases (PDEs), such as PDE2 and PDE4, which are found at elevated levels in the hippocampi of Alzheimer's disease models. frontiersin.org Baicalein has also been demonstrated to inhibit the activation of 5-lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes. mdpi.com Additionally, it can suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

EnzymeEffect of BaicaleinAssociated Neurological ContextReference
Tyrosine Hydroxylase (TH)Increased activity/expressionParkinson's Disease nih.govoup.com
Phosphodiesterase 2 (PDE2)InhibitionAlzheimer's Disease frontiersin.org
Phosphodiesterase 4 (PDE4)InhibitionAlzheimer's Disease frontiersin.org
5-Lipoxygenase (5-LOX)InhibitionCerebral Ischemia mdpi.com
Cyclooxygenase-2 (COX-2)InhibitionNeuroinflammation nih.gov
Inducible Nitric Oxide Synthase (iNOS)InhibitionNeuroinflammation nih.gov

Anti-inflammatory Effects in the Central Nervous System

A significant component of baicalein's neuroprotective action is its potent anti-inflammatory activity within the central nervous system. nih.govijbs.com Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. oup.comnih.gov

Baicalein has been shown to effectively suppress the activation of microglia and astrocytes, the primary immune cells of the brain. oup.comnih.govnih.gov In animal models of Parkinson's disease, baicalein treatment reduced the activation of both microglia and astrocytes. oup.comnih.gov Similarly, in models of lipopolysaccharide (LPS)-induced neuroinflammation, baicalein inhibited the activation of microglia and astrocytes in the hippocampus. nih.gov This inhibition is crucial as over-activated glial cells release a barrage of inflammatory molecules that contribute to neuronal damage. nih.govresearchgate.net Studies have shown that baicalein's inhibitory effect on astrocyte activation is linked to the downregulation of signaling pathways such as nuclear factor-kappa B (NF-κB), ERK, and JNK. nih.gov

Baicalein significantly modulates the production of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org In various preclinical models, baicalein has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netfrontiersin.orgdovepress.com For instance, in a rat model of cerebral ischemia/reperfusion injury, baicalein treatment led to a dose-dependent reduction in these cytokines. researchgate.net In human mast cells, which are involved in inflammatory responses, baicalein inhibited the production of IL-6 and IL-8. nih.gov Furthermore, baicalein has been found to reduce the levels of prostaglandin (B15479496) E2 (PGE2), another important inflammatory mediator. researchgate.netnih.gov This broad-spectrum inhibition of inflammatory mediators is a key mechanism underlying its neuroprotective effects. nih.govfrontiersin.org

COX-2 and iNOS Expression Regulation

Baicalein has demonstrated significant regulatory effects on the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in inflammatory processes. In preclinical studies, baicalein treatment has been shown to decrease the expression of both COX-2 and iNOS. nih.govmdpi.com This inhibitory action on COX-2 and iNOS is a crucial aspect of baicalein's anti-inflammatory properties.

In a mouse model of colitis, baicalein administration significantly reduced the expression of COX-2 and iNOS. mdpi.com Furthermore, in a model of cerebral ischemia/reperfusion injury, baicalein therapy markedly decreased the expression of COX-2 and iNOS, which is believed to contribute to its protective effects against brain injury. nih.gov The downregulation of these pro-inflammatory enzymes suggests a potential mechanism by which baicalein exerts its anti-inflammatory effects. Several studies have pointed to baicalein's ability to inhibit the TLR4/NF-κB signaling pathway as a key mechanism for reducing COX-2 and iNOS expression. mdpi.comnih.gov

Table 1: Effect of Baicalein on COX-2 and iNOS Expression in Preclinical Models

Model SystemKey FindingsReference
DSS-induced colitis in miceSignificantly reduced expression of COX-2 and iNOS. mdpi.com
Cerebral Ischemia/Reperfusion in ratsMarkedly decreased expression of COX-2 and iNOS. nih.gov
LPS-stimulated BV-2 microgliaAttenuated inflammatory mediators including iNOS and COX-2. nih.gov
TNBS-colitis miceSignificantly reduced expression of iNOS and COX-2 in colon tissues. mdpi.com
TLR Signaling Pathway Inhibition (e.g., TLR2, TLR4, MyD88)

Baicalein has been found to inhibit the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune system that triggers inflammatory responses. Specifically, baicalin, a related compound that can be biotransformed into baicalein, has been shown to inhibit the activation of the TLR4/NF-κB p65 pathway. researchgate.net This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.

Preclinical evidence indicates that baicalin can suppress the TLR2 and TLR4/MyD88/p38 MAPK/NF-κB signaling pathways in a rat model of periodontitis. researchgate.net MyD88 is a crucial adaptor protein for most TLRs, and its inhibition can block downstream signaling. frontiersin.org In lipopolysaccharide (LPS)-stimulated BV-2 microglia, baicalin was observed to regulate proteins in the TLR4/MyD88/NF-κB pathway. nih.gov Furthermore, in a mouse model of Alzheimer's disease, baicalin demonstrated neuroprotective effects via the TLR4/NF-κB signaling pathway. frontiersin.org Some studies suggest that baicalin's inhibitory effect on the TLR4 pathway may be mediated by reducing the expression of CD14, a co-receptor for TLR4. researchgate.net

Table 2: Baicalein's Impact on TLR Signaling Pathways

Model SystemPathway ComponentEffectReference
Rat experimental periodontitisTLR2, TLR4, MyD88Mitigated upregulation of expression researchgate.net
LPS-stimulated BV-2 microgliaTLR4, MyD88Inhibited expression nih.gov
APP/PS1 mice (Alzheimer's model)TLR4/NF-κBExerted neuroprotective effects frontiersin.org
LPS-induced inflammation in RAW264.7 cellsTLR4/NF-κB p65Attenuated activation researchgate.net
NLRP3 Inflammasome Modulation

Baicalein and its glycoside form, baicalin, have been shown to modulate the NLRP3 inflammasome, a multi-protein complex that plays a central role in initiating inflammatory responses. frontiersin.org The activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org

In a mouse model of pristane-induced lupus glomerulonephritis, baicalein administration was found to suppress the (NOD)-like receptor protein 3 (NLRP3)/NF-κB pathway. nih.gov Baicalin has also been observed to decrease the activation of NLRP3 and the subsequent production of IL-1β in the cortex of a mouse model of Alzheimer's disease. frontiersin.org Furthermore, in a model of Parkinson's disease, baicalin demonstrated a dose-dependent inhibition of NLRP3 inflammasome upregulation. frontiersin.org The mechanism for this modulation is often linked to the inhibition of the NF-κB pathway, which is a necessary preceding step for NLRP3 inflammasome activation. frontiersin.org

Table 3: Modulation of NLRP3 Inflammasome by Baicalein and Baicalin

CompoundModel SystemKey FindingsReference
BaicaleinPristane-induced lupus glomerulonephritis in miceSuppressed the NLRP3/NF-κB pathway. nih.gov
Baicalin3xTg-AD mice (Alzheimer's model)Decreased activation of NLRP3 and production of IL-1β. frontiersin.org
BaicalinParkinson's disease modelShowed dose-dependent inhibition of NLRP3 inflammasome upregulation. frontiersin.org
BaicalinLPS/Aβ-induced BV2 microglial cellsDownregulated NLRP3 protein expression and inhibited caspase-1 activity. frontiersin.org

Antioxidative Mechanisms in Neuronal Systems

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Baicalein is recognized for its potent ability to scavenge reactive oxygen species (ROS) and other free radicals, which is a primary mechanism of its antioxidant and neuroprotective effects. lancs.ac.ukresearchgate.net This free radical scavenging activity is largely attributed to the 5,6,7-trihydroxy structure on its A-ring. lancs.ac.uk

In various in vitro models, baicalein has demonstrated effective scavenging of superoxide (B77818) anions and hydroxyl radicals. windows.net For instance, in PC12 cells, baicalein was shown to inhibit H2O2-induced intracellular ROS generation in a dose-dependent manner. lancs.ac.uk Similarly, in SH-SY5Y human neuroblastoma cells, baicalein significantly reduced 6-OHDA-induced ROS production. researchgate.net The direct scavenging of these damaging molecules helps to mitigate oxidative stress-related injury in neuronal cells. lancs.ac.uk

Table 4: ROS and Free Radical Scavenging Activity of Baicalein

Cell/System ModelType of Radical/ROSOutcomeReference
PC12 cellsH2O2-induced ROSDose-dependent inhibition of ROS generation. lancs.ac.uk
SH-SY5Y neuroblastoma cells6-OHDA-induced ROSSignificant reduction in ROS production. researchgate.net
In vitro chemical assaysHydroxyl radicals, Superoxide anionsDemonstrated good scavenging activity. windows.net
Chick cardiomyocyte modelHypoxia-induced ROSAntioxidative effects observed within minutes of treatment. researchgate.net
Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., SOD, GSH, Nrf2/HO-1 pathway)

Beyond direct radical scavenging, baicalein enhances the endogenous antioxidant defense systems within neuronal cells. A key mechanism is the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. lancs.ac.ukmdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.com

Upon activation by baicalein, Nrf2 translocates to the nucleus and promotes the expression of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), superoxide dismutase (SOD), and glutathione (B108866) (GSH). mdpi.comdovepress.comnih.gov In a traumatic brain injury mouse model, baicalin was shown to enhance the nuclear translocation of Nrf2 and the expression of HO-1 and NQO-1. dovepress.com In HEI193 Schwann cells, baicalein increased the expression of Nrf2 and HO-1, which was crucial for its protective effects against oxidative stress. nih.gov Furthermore, long-term treatment with baicalein has been shown to upregulate intracellular GSH content. lancs.ac.uk

Table 5: Baicalein's Effect on Endogenous Antioxidant Pathways

Model SystemKey Pathway/EnzymeEffectReference
Traumatic Brain Injury (TBI) mouse model (Baicalin)Nrf2, HO-1, NQO-1Enhanced Nrf2 translocation and increased HO-1 and NQO-1 expression. dovepress.com
HEI193 Schwann cellsNrf2, HO-1Increased expression of Nrf2 and HO-1. nih.gov
In vitro cell-free systemGlutathione (GSH)Upregulated intracellular GSH content with long-term treatment. lancs.ac.uk
Ischemic cerebral cortexNrf2Markedly elevated nuclear Nrf2 expression. nih.gov
Inhibition of Lipid Peroxidation

Baicalein effectively inhibits lipid peroxidation, the oxidative degradation of lipids, which is a major contributor to cellular damage in neuronal systems. lancs.ac.ukresearchgate.net The brain is particularly susceptible to lipid peroxidation due to its high content of polyunsaturated fatty acids and high oxygen consumption. frontiersin.org

In studies using a 6-hydroxydopamine (6-OHDA)-induced model of neuronal damage in mice, baicalein treatment was found to inhibit lipid peroxidation in the lesioned striatum. researchgate.netkjpp.net Furthermore, in PC12 cells, baicalein inhibited H2O2-induced lipid peroxidation in a dose-dependent manner. lancs.ac.uk Baicalein has also been shown to strongly inhibit iron-dependent lipid peroxidation in microsomes and mitochondria. lancs.ac.uk In a mouse model of posttraumatic epilepsy, baicalein was found to decrease ferroptotic indices, which are markers of lipid peroxidation-dependent cell death. frontiersin.org

Table 6: Inhibition of Lipid Peroxidation by Baicalein


Anti-apoptotic Effects in Neuronal Cells

Baicalein has demonstrated significant anti-apoptotic effects in various neuronal cell models, protecting them from cell death triggered by a range of stressors, including glutamate (B1630785) excitotoxicity and oxidative stress. koreascience.kr Studies have shown that baicalein can attenuate the morphological changes associated with apoptosis, such as cell condensation. koreascience.kr

The anti-apoptotic mechanisms of baicalein involve the modulation of key regulatory proteins in the apoptotic cascade. Research has indicated that baicalein treatment can counteract the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby restoring a favorable Bcl-2/Bax ratio. koreascience.kr This modulation helps to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors. Furthermore, baicalein has been observed to ameliorate the increase in caspase-3, a critical executioner caspase in the apoptotic pathway. koreascience.kraginganddisease.org In PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, baicalin, a related compound, was found to increase the expression of survivin and Bcl-2 while decreasing caspase-3 expression, with these effects being linked to the activation of the JAK/STAT signaling pathway. nih.gov These findings collectively suggest that baicalein exerts its neuroprotective effects by intervening at multiple points in the apoptotic process. koreascience.krnih.gov

Table 1: Effects of Baicalein on Apoptotic Markers in Neuronal Cells

Cell Line Stressor Effect of Baicalein/Baicalin Key Protein Modulated Reference
HT-22 Glutamate Attenuated neuronal damage and cell viability decrease ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 koreascience.kr
PC12 H₂O₂ Reduced apoptosis and increased cell viability ↑ Survivin, ↑ Bcl-2, ↓ Caspase-3 nih.gov
SH-SY5Y 6-OHDA Blocked apoptosis - lancs.ac.uk
PC12 H₂O₂ Abrogated mitochondrial pathway of apoptosis ↓ Bax, ↑ Bcl-2 lancs.ac.uk

Restoration of Mitochondrial Function and Biogenesis

Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative diseases. ucl.ac.ukataxia.org Baicalein has been shown to play a crucial role in restoring mitochondrial function and promoting mitochondrial biogenesis in neuronal cells. In human neuronal-like NT2-N cells, baicalin treatment led to an increased oxygen consumption rate, which is an indicator of enhanced mitochondrial function. nih.govnih.gov Specifically, analysis revealed an increase in basal mitochondrial respiration, ATP turnover, and maximal mitochondrial capacity in baicalin-treated cells. nih.gov

Table 2: Effects of Baicalein on Mitochondrial Function

Cell Model Key Finding Measured Parameter Reference
NT2-N cells Enhanced mitochondrial function Increased oxygen consumption rate, basal mitochondrial respiration, ATP turnover, and maximal mitochondrial capacity nih.govnih.gov
Differentiated PC12 cells Attenuated mitochondrial depolarization Mitochondrial membrane potential nih.gov
PD rat model Improved mitochondrial dysfunction Restored complex I and ATP activities frontiersin.org

Inhibition of Protein Aggregation

The aggregation of specific proteins, such as α-synuclein and tau, is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. frontiersin.orgfrontiersin.orgnih.gov Baicalein has emerged as a potent inhibitor of this pathological protein aggregation. nih.govresearchgate.netresearchgate.net

In the context of Parkinson's disease, baicalein has been shown to directly inhibit the fibrillation of α-synuclein and even disaggregate existing fibrils. frontiersin.orgresearchgate.net It appears to promote the formation of soluble, non-toxic oligomers, thereby preventing their conversion into harmful insoluble aggregates. frontiersin.orgresearchgate.net This inhibitory effect has been observed with both wild-type and mutant forms of α-synuclein, such as the E46K variant. nih.gov

Similarly, in models related to Alzheimer's disease, baicalein effectively inhibits the heparin-induced aggregation of the tau protein. nih.govresearchgate.net The mechanism involves the capture of oligomers and their dissociation, as well as the dissolution of preformed mature fibrils. nih.govnih.gov The resulting baicalein-induced oligomers have been found to be non-toxic to neuronal cells. nih.govnih.gov The IC₅₀ value for the inhibition of full-length tau aggregation by baicalein has been reported to be approximately 27.6 μM. researchgate.net

Table 3: Baicalein's Efficacy in Inhibiting Protein Aggregation

Protein Model System Key Effect Reference
α-synuclein In vitro Inhibited fibrillation and disaggregated existing fibrils frontiersin.orgresearchgate.net
α-synuclein (E46K mutant) In vitro and N2A cells Reduced fibrillization and decreased aggregate formation nih.gov
Tau (hTau40) In vitro Inhibited aggregation by enhancing non-toxic oligomer formation nih.govnih.govresearchgate.net

Promotion of Neurogenesis

Baicalein and its glycoside form, baicalin, have been found to promote neurogenesis, the process of generating new neurons. mdpi.comfrontiersin.orgwesternsydney.edu.au This is a critical aspect of brain plasticity and repair. Studies have indicated that baicalin can promote the differentiation of neural stem cells (NSCs) into neurons. mdpi.comfrontiersin.org

In particular, baicalin has been shown to facilitate the differentiation of embryonic neural stem cells by down-regulating the phosphorylation of STAT3. frontiersin.org It also influences the expression of basic helix-loop-helix (bHLH) transcription factors, up-regulating Ascl1 and reducing Hes1, which are crucial for neuronal differentiation. frontiersin.org Furthermore, baicalin can stimulate the differentiation of C17.2 neural stem cells by activating the Erk1/2 signaling pathway, which in turn upregulates the expression of neurogenesis-related genes like NeuroD2, Ngn1, and Ngn2. frontiersin.org In animal models of depression, baicalin has been shown to promote adult hippocampal neurogenesis, which is thought to contribute to its antidepressant-like effects. mdpi.comwesternsydney.edu.au

Table 4: Mechanisms of Baicalein-Promoted Neurogenesis

Cell/Animal Model Signaling Pathway/Mechanism Outcome Reference
Embryonic neural stem cells ↓ STAT3 phosphorylation Promoted neuronal differentiation frontiersin.org
iPSCs ↑ Ascl1, ↓ Hes1 Promoted neuronal differentiation, inhibited astroglial differentiation frontiersin.org
C17.2 NSCs ↑ Erk1/2 activation Stimulated differentiation frontiersin.org
Mouse model of depression ↑ Adult hippocampal neurogenesis Alleviated depressive-like behaviors mdpi.comwesternsydney.edu.au

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis, and its dysfunction can lead to ER stress and subsequent apoptosis. Baicalein has been shown to modulate ER stress, thereby protecting neuronal cells from apoptosis. nih.gov In a study using HT22 murine hippocampal neuronal cells, baicalein was found to reduce the apoptotic cell death induced by ER stress inducers like thapsigargin (B1683126) and brefeldin A. nih.gov

The protective mechanism of baicalein against ER stress involves the inhibition of reactive oxygen species (ROS) production and the suppression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). nih.gov ER stress can trigger an increase in intracellular ROS, leading to mitochondrial dysfunction and apoptosis. nih.gov Baicalein pretreatment has been shown to attenuate this ROS accumulation and the subsequent reduction in mitochondrial membrane potential. nih.gov By mitigating these key events in the ER stress response, baicalein helps to preserve neuronal cell viability. nih.gov In other cell types, baicalein has been shown to trigger ER stress to induce apoptosis in cancer cells, highlighting its context-dependent effects. researchgate.net However, in the context of neuronal protection, its role is primarily cytoprotective against ER stress-induced damage. nih.gov

Table 5: Baicalein's Modulation of Endoplasmic Reticulum Stress in Neuronal Cells

Cell Line Stress Inducer Effect of Baicalein Key Modulated Factors Reference
HT22 Thapsigargin, Brefeldin A Reduced apoptotic cell death ↓ ROS production, ↓ CHOP induction nih.gov

Immunomodulatory Activities

Regulation of T-Cell Homeostasis and Differentiation (e.g., Treg/Th17 balance, CD4+/CD8+ ratio)

Baicalein and baicalin exhibit significant immunomodulatory properties, particularly in the regulation of T-cell homeostasis and differentiation. A critical aspect of this is the modulation of the balance between regulatory T cells (Treg) and T helper 17 (Th17) cells. An imbalance in the Treg/Th17 ratio is implicated in various inflammatory and autoimmune conditions. Baicalein has been shown to restore this balance by promoting the differentiation of Treg cells while potentially inhibiting Th17 cell differentiation. nih.govscienceopen.comnih.gov This effect is partly mediated through the activation of the aryl hydrocarbon receptor (AhR), which, upon activation by baicalein, promotes Treg differentiation. nih.govnih.gov In models of ulcerative colitis, baicalein administration led to a restored Treg/Th17 balance and a reduction in pro-inflammatory cytokines like IL-17, IL-6, and TNF-α, while increasing anti-inflammatory cytokines such as IL-10 and TGF-β. nih.govscienceopen.comresearchgate.net

Furthermore, baicalin has been demonstrated to regulate the CD4+/CD8+ T-cell ratio, which is often disrupted during viral infections, leading to immunosuppression. frontiersin.orgnih.govfrontiersin.org In H9N2-infected mice, baicalin treatment helped to restore the CD4+/CD8+ T-cell ratio towards normal levels. frontiersin.orgnih.govfrontiersin.org This restoration of T-cell balance highlights baicalin's ability to counteract infection-induced immunosuppression and support adaptive immune responses. frontiersin.orgnih.gov

Table 6: Immunomodulatory Effects of Baicalein on T-Cell Homeostasis

Compound Model System Key Effect Mediating Factor/Pathway Reference
Baicalein DSS-induced colitis in mice Restored Treg/Th17 balance Aryl hydrocarbon receptor (AhR) nih.govscienceopen.comnih.gov
Baicalin H9N2-infected mice Restored CD4+/CD8+ T-cell ratio - frontiersin.orgnih.govfrontiersin.org
Baicalin Cultured T cells Promoted Treg cell differentiation Foxp3 nih.gov
Baicalin Colorectal cancer cells Upregulated proportion of CD4+ and CD8+ T cells ↓ PD-L1 nih.gov

Modulation of Macrophage Polarization (e.g., M1/M2)

Baicalein has been shown to influence the polarization of macrophages, a critical process in the immune response where these cells differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. In a study involving lipopolysaccharide-induced acute lung injury in mice, baicalein administration was found to inhibit the polarization of M1 macrophages while promoting the M2 phenotype. researchgate.net This was evidenced by the decreased protein expression of M1 markers like iNOS and increased expression of M2 markers such as CD206 and Arg-1 in lung tissue. researchgate.net

Further research has demonstrated that baicalein can trigger M1 macrophage polarization in the context of H1N1 A virus infection, which is beneficial for inhibiting viral replication. frontiersin.org In mouse models of breast cancer and melanoma, baicalein acted as an immunomodulator, promoting the infiltration of tumor-associated macrophages (TAMs) and skewing them towards an M1-like phenotype. nih.gov This shift was associated with an increased expression of pro-inflammatory factors like TNF-α, IL-1β, CXCL9, and CXCL10. nih.gov Mechanistically, it was suggested that baicalein potentiates M1 macrophage polarization through the NF-κB/TNF-α signaling pathway, potentially by inhibiting PI3Kγ. nih.gov In contrast, another study indicated that baicalin, a related compound, transformed macrophages from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype in a model of myocardial ischemia/reperfusion injury. tandfonline.com

Table 1: Effects of Baicalein on Macrophage Polarization Markers

Model System Effect on M1 Markers Effect on M2 Markers Reference
LPS-induced acute lung injury in mice ↓ iNOS ↑ CD206, ↑ Arg-1 researchgate.net
H1N1 A virus-infected mice Maintained proportion of M1 Not specified frontiersin.org
Breast cancer and melanoma in mice ↑ TNF-α, ↑ IL-1β, ↑ CXCL9, ↑ CXCL10 Not specified nih.gov
Myocardial ischemia/reperfusion in rats (Baicalin) ↓ iNOS, ↓ IL-1β, ↓ IL-6 ↑ Arg-1, ↑ IL-10, ↑ TGF-β tandfonline.com

Impact on Humoral Adaptive Immunity

The adaptive immune response, which includes humoral immunity mediated by B cells and antibodies, can be influenced by baicalein and its glycoside form, baicalin. In the context of atherosclerosis, dendritic cells present antigens that activate both humoral and adaptive immune responses. frontiersin.orgnih.gov Baicalin has been reported to significantly enhance B cell proliferation. frontiersin.org By potentially modulating signaling pathways crucial for B cell survival and homeostasis, such as NF-κB or PI3K/Akt, baicalin may affect the quantity and quality of antibodies produced. frontiersin.org Furthermore, both baicalein and baicalin have been shown to stimulate the T cell-mediated immune response against hepatocellular carcinoma cells by reducing the expression of PD-L1 on these cancer cells, thereby enhancing the cytotoxic T cell's ability to eliminate them. nih.gov

Suppression of Graft Versus Host Disease

Preclinical studies suggest that baicalin can alleviate the severity of acute graft-versus-host disease (aGVHD), a major complication following allogeneic hematopoietic stem cell transplantation. In a mouse model of aGVHD, baicalin treatment significantly prolonged survival time and reduced the clinical and pathological scores of the disease. nih.gov This was associated with a decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10. nih.gov The protective effect of baicalin in intestinal aGVHD is linked to its ability to regulate autophagy and protect the intestinal mucosal barrier. nih.govcjter.com

Antiviral Efficacy and Mechanisms

Baicalein and its related compound baicalin have demonstrated broad-spectrum antiviral activity through various mechanisms.

Inhibition of Viral Replication at Multiple Stages

Research has shown that baicalein and baicalin can inhibit the replication of a range of viruses at different stages of their life cycle. For instance, baicalin has been found to directly block the replication of the H9N2 avian influenza virus. frontiersin.orgfrontiersin.orgresearchgate.net In the case of Dengue virus (DENV), baicalin inhibits viral replication after the virus has entered the host cell. researchgate.net It also exhibits virucidal activity against extracellular DENV-2 particles and hinders viral adsorption to host cells. researchgate.net Similarly, baicalein has shown inhibitory effects against DENV replication, with in silico studies suggesting it can bind to viral proteins important for this process. rsc.org

Against SARS-CoV-2, the virus responsible for COVID-19, baicalein and an ethanol (B145695) extract of Scutellaria baicalensis were found to inhibit the virus's 3C-like protease, an enzyme crucial for viral replication. nih.gov Both also inhibited the replication of SARS-CoV-2 in cell cultures, with baicalein acting primarily at the post-entry stage of the virus. nih.gov Furthermore, baicalein has been shown to suppress the replication of Coxsackievirus B3 (CVB3) by inhibiting the activity of caspase-1 and the viral protease 2A. virosin.org This leads to a reduction in viral protein and RNA levels. virosin.org

Table 2: Antiviral Activity of Baicalein and Baicalin

Virus Compound Stage of Inhibition Mechanism Reference
H9N2 Avian Influenza Virus Baicalin Replication Direct blocking of replication frontiersin.orgfrontiersin.orgresearchgate.net
Dengue Virus (DENV) Baicalin Post-entry, Adsorption, Extracellular Virucidal activity, Inhibition of adsorption and replication researchgate.net
Dengue Virus (DENV) Baicalein Replication Binding to viral proteins rsc.org
SARS-CoV-2 Baicalein Post-entry Inhibition of 3C-like protease nih.gov
Coxsackievirus B3 (CVB3) Baicalein Early stage Inhibition of caspase-1 and viral protease 2A virosin.org
Respiratory Syncytial Virus (RSV) Baicalin Replication Inhibition of viral protein translation and transcription frontiersin.org
Influenza A Virus (H1N1, H3N2) Baicalin Replication Activation of Type I IFN signaling nih.govnih.gov

Modulation of Antiviral Protein Expression (e.g., Mx1, PKR)

A key aspect of the antiviral activity of baicalin involves the modulation of host antiviral proteins. In studies with the H9N2 avian influenza virus, baicalin treatment enhanced the expression of the antiviral proteins Mx1 and protein kinase R (PKR) in a dose- and time-dependent manner. frontiersin.orgresearchgate.netnih.govnih.gov This upregulation helps to counteract the virus's own mechanisms for suppressing these crucial defense proteins. nih.govnih.gov The enhanced expression of Mx1 and PKR contributes to a more robust mucosal antiviral defense. frontiersin.orgfrontiersin.org

Enhancement of Interferon Pathway Activation

Baicalein and baicalin have been shown to enhance the activation of the interferon (IFN) pathway, a critical component of the innate immune response to viral infections. Baicalin treatment has been observed to induce the expression of type I interferons, IFN-α and IFN-β, in response to Respiratory Syncytial Virus (RSV) infection. frontiersin.org This activation of the IFN pathway is crucial for mounting a potent anti-RSV innate immune response. frontiersin.org

In the context of influenza A virus (H1N1 and H3N2), baicalin inhibits viral replication by activating type I IFN signaling. nih.govnih.gov This is achieved by reducing the levels of miR-146a, a microRNA that targets and downregulates TNF receptor-associated factor 6 (TRAF6), a key adapter protein in the IFN production pathway. nih.gov By decreasing miR-146a, baicalin leads to the activation of TRAF6 and a subsequent increase in type I IFN production. nih.govnih.gov However, another study using murine bone marrow-derived macrophages found that baicalin could inhibit the secretion of IFN-β in activated macrophages by depressing the STING pathway. cabidigitallibrary.org

Induction of Stress Granule Formation

Stress granules (SGs) are dense, membrane-less aggregates of proteins and messenger RNAs (mRNAs) that form within the cytoplasm of cells in response to various stressors, including oxidative stress, heat shock, and viral infections. mdpi.com These granules play a crucial role in cellular homeostasis by temporarily halting protein synthesis and sequestering key signaling molecules to help the cell adapt and survive. mdpi.com

The role of baicalein in the context of stress granule formation appears to be modulatory, primarily linked to its antiviral and stress-response activities. Research on its metabolite, baicalin, in the context of avian infectious bronchitis virus (IBV) infection, has shown that it can induce the formation of stress granules. researchgate.netnih.govtandfonline.com This induction was found to be a part of the host cell's antiviral response mechanism. nih.govtandfonline.com The formation of SGs was associated with an increase in Ras GTPase-activating protein-binding protein 1 (G3BP1) and the phosphorylation of the PKR/eIF2α pathway, which in turn helped to suppress viral replication. researchgate.netnih.govtandfonline.com These findings suggest that the modulation of SG formation is a mechanism through which baicalein and its metabolites can exert their antiviral effects. nih.govtandfonline.com

Direct Virucidal Effects

Baicalein has demonstrated direct virucidal activity, meaning it can directly inactivate virus particles, against a range of viruses in preclinical studies. This effect is a key component of its broad-spectrum antiviral properties.

In-vitro research has shown that baicalein possesses potent extracellular activity against Dengue virus type 2 (DENV-2), with a 50% inhibitory concentration (IC50) of 1.55 µg/mL. nih.govpreprints.org It has also been reported to have a direct virucidal effect against Dengue virus type 3 (DENV-3) with an IC50 of 12.7 µg/mL. researchgate.net Furthermore, studies on Japanese Encephalitis Virus (JEV) revealed that baicalein exhibited direct extracellular virucidal action with an IC50 value of 3.44 µg/mL. researchgate.net The metabolite of baicalein, baicalin, has also been shown to have direct virucidal effects against avian infectious bronchitis virus (IBV) and DENV-2. researchgate.netnih.govtandfonline.comresearchgate.net

VirusReported IC50 (Baicalein)Reference
Dengue Virus Type 2 (DENV-2)1.55 µg/mL nih.govpreprints.org
Dengue Virus Type 3 (DENV-3)12.7 µg/mL researchgate.net
Japanese Encephalitis Virus (JEV)3.44 µg/mL researchgate.net

Anti-inflammatory Properties (General)

Baicalein is widely recognized for its significant anti-inflammatory properties, which have been observed in numerous preclinical models. nih.gov Its mechanism of action is multifaceted, involving the modulation of various signaling pathways and the inhibition of key inflammatory mediators. researchgate.netmdpi.com The anti-inflammatory effects of baicalein are attributed to its ability to suppress the activation of immune cells, such as T-cells and macrophages, and to down-regulate the expression of genes involved in the inflammatory response. researchgate.netmdpi.com These properties underpin much of its therapeutic potential in a variety of inflammation-related conditions.

Inhibition of Inflammatory Mediators

A primary mechanism of baicalein's anti-inflammatory action is its ability to suppress the production and expression of a wide array of inflammatory mediators. Research has consistently shown that baicalein can attenuate the levels of pro-inflammatory cytokines, chemokines, enzymes, and other signaling molecules that drive inflammatory processes.

Studies have demonstrated that baicalein inhibits key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and various interleukins including IL-1β, IL-6, and IL-8. nih.govresearchgate.net It also downregulates enzymes responsible for producing inflammatory molecules, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandins (B1171923). nih.govnih.gov Furthermore, baicalein has been shown to inhibit a broad spectrum of chemokines and growth factors, including Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Proteins (MIPs), and Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.commdpi.com

Mediator TypeSpecific Mediator Inhibited by BaicaleinReference
CytokinesTumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.netfrontiersin.org
Interleukin-1alpha (IL-1α) mdpi.com
Interleukin-1beta (IL-1β) nih.govnih.gov
Interleukin-6 (IL-6) nih.govresearchgate.netmdpi.commdpi.comfrontiersin.orgplos.org
EnzymesInducible Nitric Oxide Synthase (iNOS) nih.govnih.gov
Cyclooxygenase-2 (COX-2) nih.govresearchgate.netnih.gov
Signaling MoleculeNitric Oxide (NO) nih.govmdpi.com
Chemokines / Growth FactorsGranulocyte colony-stimulating factor (G-CSF) mdpi.commdpi.com
Granulocyte-macrophage colony-stimulating factor (GM-CSF) mdpi.com
Vascular Endothelial Growth Factor (VEGF) mdpi.commdpi.com
Monocyte Chemoattractant Protein-1 (MCP-1) researchgate.netmdpi.com
Macrophage Inflammatory Proteins (MIP-1α, MIP-1β, MIP-2) mdpi.com
Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES) mdpi.commdpi.com

Effects on Specific Inflammatory Pathways (e.g., PDE4, cPLA2)

Beyond general inhibition of inflammatory mediators, baicalein has been shown to target specific enzymes within inflammatory signaling cascades, including phosphodiesterase 4 (PDE4) and cytosolic phospholipase A2 (cPLA2).

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which generally has an anti-inflammatory effect. Research has indicated that baicalein can inhibit PDE4 subtypes, including PDE4A, PDE4B, and PDE4D. This activity is linked to its neuroprotective effects, where it may reverse cognitive deficits by regulating the cAMP/cGMP-pCREB-BDNF pathway.

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is a key enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes, leading to the production of prostaglandins and leukotrienes. nih.gov Baicalein has been found to exert a favorable inhibitory effect on cPLA2. nih.gov By downregulating cPLA2, along with the p38 MAPK pathway, baicalein can attenuate the cellular inflammatory response, which contributes to its neuroprotective and broader anti-inflammatory activities. nih.gov

Other Investigated Therapeutic Potentials

Antidiabetic Effects

Preclinical studies have highlighted the potential of baicalein as an agent for managing type 2 diabetes through multiple mechanisms of action. nih.gov A central finding is its protective effect on pancreatic β-cells, which are responsible for producing insulin (B600854). nih.govnih.gov

Research demonstrates that baicalein can improve the survival and preserve the mass of islet β-cells. nih.govnih.govvt.edu In vitro studies have shown that it promotes the viability of insulin-secreting cells and human islets, protecting them from damage caused by high levels of lipids (lipotoxicity). plos.orgnih.gov This protective effect is partly achieved by reducing cellular stress and inflammation within the β-cells. plos.org

Furthermore, baicalein has been shown to directly enhance β-cell function. It significantly augments glucose-stimulated insulin secretion (GSIS) both in cell lines and in mouse models of obesity. nih.govnih.govvt.edu This suggests that baicalein not only helps preserve β-cells but also improves their capacity to respond to blood glucose changes. nih.gov Other identified mechanisms contributing to its antidiabetic potential include the inhibition of the Protein Tyrosine Phosphatase 1B (PTP1B) enzyme and the activation of the AMP-activated protein kinase (AMPK) pathway, which helps improve insulin sensitivity. vt.eduffhdj.com

Antithrombotic Properties

Preclinical studies have highlighted the potential of baicalein as an antithrombotic agent. Modern pharmacological research has substantiated its wide range of biological activities, including antithrombotic effects nih.gov. This property is attributed to its ability to interfere with platelet function and coagulation pathways. One of the key mechanisms identified is the inhibition of platelet 12-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid which leads to the formation of pro-aggregatory molecules. Studies have reported that baicalein inhibits this enzyme with a high degree of potency nih.gov. The antithrombotic characteristic of baicalein is a significant area of investigation, suggesting its potential utility in conditions associated with thrombosis nih.govmdpi.comjfda-online.comnih.gov.

Hepatoprotective Effects

Baicalein has demonstrated significant hepatoprotective properties in various preclinical models nih.govmdpi.comnih.govwalshmedicalmedia.comnih.govaboutscience.euresearchgate.netresearchgate.net. Its protective effects against liver injury are multifaceted, involving the attenuation of oxidative stress, inflammation, and fibrosis. In animal models of non-alcoholic fatty liver disease (NAFLD), baicalein has been shown to reduce the accumulation of fat in the liver caringsunshine.commdpi.com.

The mechanisms underlying these effects involve the modulation of key signaling pathways. For instance, baicalein activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis caringsunshine.com. Furthermore, it enhances the liver's antioxidant capacity by upregulating the Nrf2/HO-1 signaling pathway and increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation aboutscience.eumdpi.com. Baicalein also mitigates liver inflammation by inhibiting the NLRP3 inflammasome and suppressing pro-inflammatory cytokines such as TNF-α and IL-6 aboutscience.eumdpi.com. Its anti-fibrotic activity is partly achieved by inhibiting the TGF-β/Smad signaling pathway mdpi.com.

Table 1: Summary of Preclinical Hepatoprotective Effects of Baicalein

Model Key Findings Mechanism of Action Reference
High-Fat Diet-Induced NAFLD in Mice Reduced hepatic fat accumulation, lowered liver triglycerides. Activation of AMPK, inhibition of SREBP-1c. caringsunshine.com
CCl4-Induced Liver Fibrosis in Rats Attenuated liver fibrosis, decreased collagen deposition. Inhibition of TGF-β/Smad pathway. mdpi.com
Various Liver Injury Models Decreased levels of ALT and AST, reduced oxidative stress and inflammation. Upregulation of Nrf2/HO-1, increased SOD and GSH, decreased MDA, TNF-α, and IL-6. aboutscience.eumdpi.com

Cardioprotective Effects

The cardioprotective potential of baicalein has been substantiated in several preclinical in vitro and in vivo studies mdpi.comnih.govwalshmedicalmedia.comnih.govaboutscience.euresearchgate.netresearchgate.net. In a rat model of acute myocardial infarction, pretreatment with baicalein was found to significantly reduce the infarct size and decrease the plasma levels of cardiac injury markers, including creatine (B1669601) kinase (CK), creatine kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and cardiac troponin T (cTnT) spandidos-publications.comnih.gov.

The primary mechanism behind this protection involves the activation of the endothelial nitric oxide synthase (eNOS) signaling pathway, leading to increased production of nitric oxide (NO), a key molecule in maintaining cardiovascular homeostasis spandidos-publications.comnih.gov. This was further confirmed when the cardioprotective effects of baicalein were inhibited by an eNOS inhibitor spandidos-publications.comnih.gov. Additionally, baicalein mitigates myocardial oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the activity of superoxide dismutase (SOD) in the myocardium following an ischemic event walshmedicalmedia.comspandidos-publications.com. Studies on neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury also showed that baicalein pretreatment reduced cell death and attenuated oxidative stress mdpi.com.

Table 2: Preclinical Cardioprotective Findings for Baicalein

Preclinical Model Observed Effects Investigated Mechanisms Reference
Rat Model of Acute Myocardial Infarction Reduced infarct size, decreased plasma levels of CK, CK-MB, LDH, cTnT. Activation of eNOS signaling, increased NO production, inhibition of oxidative stress. spandidos-publications.comnih.gov
Neonatal Rat Cardiomyocytes (Hypoxia/Reoxygenation) Reduced cell death, attenuated oxidative stress, suppressed inflammatory cytokines (IL-6). Anti-oxidation and anti-inflammation. mdpi.com
Rat Model of Myocardial Ischemia Diminished CK, LDH, and MDA in serum, decreased serum SOD activity. Dose-dependent reduction of ischemic injury markers. walshmedicalmedia.com

Gastroprotective Effects

Preclinical research has identified baicalein as a compound with notable gastroprotective capabilities nih.govaboutscience.euresearchgate.net. Its protective action against gastric mucosal damage is mediated through multiple pathways. Studies in mice with ethanol/HCl-induced gastric lesions showed that baicalein provides a dose-dependent protective effect nih.gov.

The mechanisms for this protection are comprehensive, involving the enhancement of mucosal defense and the reduction of aggressive factors. Baicalein has been shown to increase the secretion of gastric mucus, a critical component of the gastric mucosal barrier nih.govnih.gov. It also demonstrates an anti-secretory effect by inhibiting the H+,K+-ATPase proton pump, which is responsible for gastric acid secretion nih.govnih.gov. Furthermore, its antioxidant properties, such as increasing the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), contribute to its protective effects by scavenging reactive oxygen species nih.gov. Baicalein also exerts anti-inflammatory action by reducing the levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and pro-inflammatory cytokines like IL-8 and TNF-α in the gastric mucosa nih.gov.

Renal Protective Effects

Baicalein has demonstrated significant renal protective effects in various preclinical models of kidney injury aboutscience.euresearchgate.net. Its therapeutic potential has been observed in conditions such as drug-induced nephrotoxicity and kidney stone disease nih.govffhdj.comjurolsurgery.org. In models of ethylene (B1197577) glycol- and hydroxy-L-proline-induced kidney stones in rats, baicalein showed both protective and therapeutic efficacy jurolsurgery.org.

The mechanisms underlying its renoprotective actions are linked to its anti-inflammatory and antioxidant properties. Baicalein has been found to reduce the levels of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) jurolsurgery.org. It also decreases the concentration of pro-inflammatory cytokines like IL-18 in kidney tissue jurolsurgery.org. Furthermore, baicalein mitigates oxidative stress by upregulating antioxidant defenses jurolsurgery.org. Studies have also indicated that baicalein can inhibit apoptosis of renal tubular epithelial cells, further contributing to its protective role nih.govffhdj.com.

Table 3: Summary of Preclinical Renal Protective Studies of Baicalein

Model Key Findings Mechanism of Action Reference
Ethylene Glycol/Hydroxy-L-Proline-Induced Kidney Stones (Rats) Reduced kidney stone formation, decreased levels of IL-18, KIM-1, and NGAL in kidney tissue. Anti-inflammatory and protective effects. jurolsurgery.org
Cisplatin-Induced Acute Kidney Injury Attenuated kidney injury. Upregulation of antioxidant defenses, downregulation of MAPKs and NF-κB pathways.
Sepsis-Associated Acute Kidney Injury (Mice) Inhibited apoptosis of renal tubular epithelial cells. Enhanced c-FLIP protein expression. nih.gov
Diabetic Nephropathy (Rats) Reduced serum creatinine, uric acid, and urea (B33335) levels. Protective action on renal tissue. ffhdj.com

Antimicrobial Activities (e.g., against MRSA, Pseudomonas aeruginosa)

Baicalein has exhibited significant antimicrobial properties, particularly against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa walshmedicalmedia.comgoogle.comnih.gov. Its mode of action often involves synergistic effects when combined with conventional antibiotics, effectively restoring their efficacy against resistant strains frontiersin.orgresearchgate.net.

Against MRSA, baicalein has been shown to act synergistically with β-lactam antibiotics like penicillin and ampicillin (B1664943) frontiersin.orgresearchgate.net. The mechanism is thought to involve the inhibition of penicillin-binding protein 2a (PBP2a), a key factor in MRSA's resistance to β-lactams frontiersin.org. Additionally, baicalein can inhibit bacterial efflux pumps, such as NorA and tet(K), which are responsible for extruding antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the co-administered drug frontiersin.org.

In the case of Pseudomonas aeruginosa, baicalein has been found to interfere with its quorum sensing (QS) systems, which regulate the expression of numerous virulence factors nih.govnih.gov. By downregulating QS-regulated genes, baicalein attenuates the production of virulence factors like pyocyanin, elastase, and rhamnolipids nih.govnih.gov. It also shows a synergistic effect with antibiotics such as tobramycin (B1681333) in combating carbapenem-resistant P. aeruginosa (CRPA) by down-regulating drug-resistance and biofilm-related genes wjgnet.com.

Inhibition of Biofilm Formation

A crucial aspect of baicalein's antimicrobial activity is its ability to inhibit biofilm formation, a key virulence factor that contributes to chronic infections and antibiotic resistance nih.govresearchgate.nettandfonline.comfrontiersin.org.

Similarly, in Pseudomonas aeruginosa, sub-inhibitory concentrations of baicalein significantly reduce biofilm formation nih.govmdpi.com. This effect is linked to its ability to repress the expression of QS-regulatory genes, including lasI, lasR, rhlI, and rhlR, leading to a decrease in the production of QS signaling molecules nih.govnih.gov. This disruption of the QS network hinders the bacteria's ability to form robust biofilms, making them more susceptible to antibiotics and host immune responses nih.govfrontiersin.orgacs.org.

Table 4: Preclinical Antimicrobial and Anti-Biofilm Effects of Baicalein

Pathogen Key Findings Mechanism of Action Reference
Methicillin-resistant S. aureus (MRSA) Synergistic effect with β-lactam antibiotics; inhibition of biofilm formation. Inhibition of PBP2a; inhibition of NorA and tet(K) efflux pumps; downregulation of luxS and biofilm-associated genes. frontiersin.orgresearchgate.netresearchgate.netnih.gov
Pseudomonas aeruginosa Attenuation of virulence factors; inhibition of biofilm formation; synergistic effect with tobramycin against CRPA. Interference with las and rhl quorum sensing systems; downregulation of QS-regulatory genes. nih.govnih.govwjgnet.com
Staphylococcus saprophyticus Inhibition of biofilm formation and bacterial aggregation. Downregulation of quorum-sensing system regulators (agrA, agrC, RNAIII, sarA). frontiersin.org
Attenuation of Quorum Sensing

Baicalein has demonstrated significant capabilities in attenuating quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation. In Staphylococcus aureus, sub-inhibitory concentrations of baicalein have been shown to effectively inhibit the formation of biofilms. researchgate.net Specifically, at concentrations of 32 μg/mL and 64 μg/mL, baicalein clearly impeded biofilm development over both 3- and 7-day periods. researchgate.net This anti-biofilm activity is linked to its ability to interfere with the QS regulatory network. Research has shown that baicalein treatment downregulates the expression of key QS system regulators, including agrA, RNAIII, and sarA, as well as the ica (B1672459) gene, which is involved in the production of the polysaccharide intercellular adhesin (PIA) essential for biofilm structure. researchgate.netbohrium.com

The inhibitory effects of baicalein on QS are not limited to Gram-positive bacteria. In studies involving the Gram-negative pathogen Pseudomonas aeruginosa, baicalein was identified as a potential QS inhibitor through virtual screening of traditional Chinese medicines. researchgate.net Subsequent in vitro testing confirmed that baicalein significantly inhibits biofilm formation by P. aeruginosa at a concentration of 20 μM without affecting bacterial growth. This suggests that its mechanism of action is the disruption of the QS system rather than direct bactericidal activity. researchgate.net Further evidence indicates that flavonoids with dihydroxyl moieties, such as baicalein, are capable of downregulating numerous virulence-related traits controlled by QS.

Table 1: Effect of Baicalein on Quorum Sensing Systems in Bacteria

Bacterial SpeciesEffective ConcentrationObserved EffectsAffected Genes/SystemsReference
Staphylococcus aureus32-64 µg/mLInhibition of biofilm formation; Reduced production of staphylococcal enterotoxin A and α-hemolysin.Downregulation of agrA, RNAIII, sarA, ica. researchgate.net, bohrium.com
Pseudomonas aeruginosa20 µMSignificant inhibition of biofilm formation.Interference with the general quorum sensing system. researchgate.net

Synergistic Effects with Conventional Antibiotics

A significant aspect of baicalein's antimicrobial potential is its ability to act synergistically with conventional antibiotics, effectively restoring their efficacy against drug-resistant bacterial strains. This has been extensively documented against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). longdom.orglongdom.org Checkerboard dilution tests have consistently yielded Fractional Inhibitory Concentration (FIC) indices of less than 0.5, indicating strong synergy. longdom.orglongdom.orgnih.gov

For instance, baicalein has been shown to work synergistically with β-lactam antibiotics, tetracycline (B611298), and ciprofloxacin (B1669076) against MRSA. longdom.orgnih.gov In one study, baicalein combined with ciprofloxacin showed synergistic effects against 12 out of 20 clinical ciprofloxacin-resistant MRSA strains. nih.gov The mechanism for this synergy is partly attributed to the inhibition of efflux pumps, such as the NorA efflux pump in S. aureus, which actively expel antibiotics from the bacterial cell. nih.govmdpi.com By inhibiting these pumps, baicalein increases the intracellular concentration of the antibiotic, thereby restoring its antibacterial activity. nih.gov

The synergistic action of baicalein has also been observed with a range of other antibiotics and against different types of bacteria. Studies have demonstrated synergy with ampicillin and gentamicin (B1671437) against various oral bacteria, with FIC index values ranging from <0.375 to 0.5. nih.gov Furthermore, a combination of baicalein and rifampicin (B610482) was found to be highly effective against S. aureus biofilms, with an FICI of less than 0.5. nih.gov

Table 2: Synergistic Activity of Baicalein with Conventional Antibiotics

Bacterial StrainAntibioticBaicalein ConcentrationFIC Index (FICI)Reference
Methicillin-Resistant S. aureus (MRSA)Ciprofloxacin16 µg/mLSynergistic nih.gov
MRSA / Vancomycin-Resistant S. aureus (VRSA)Oxacillin / VancomycinNot Specified&lt;0.5 longdom.org, longdom.org
S. aureusRifampicinNot Specified&lt;0.5 nih.gov
Oral BacteriaAmpicillin / GentamicinNot Specified&lt;0.375-0.5 nih.gov
Candida albicansBerberine (B55584) HydrochlorideNot Specified0.5 mdpi.com
Candida albicansQuercetinNot Specified0.37 mdpi.com

Enzyme Inhibition in Microbial Pathogens (e.g., Pyruvate (B1213749) Kinase)

Baicalein's antimicrobial activity also extends to the inhibition of essential bacterial enzymes. A key target identified in methicillin-resistant Staphylococcus aureus (MRSA) is pyruvate kinase (PK). nih.gov This enzyme is crucial for the final step of glycolysis and is essential for bacterial growth and survival. nih.gov

Anti-aging Effects

Preclinical studies suggest that baicalein possesses anti-aging properties, primarily through its ability to combat cellular senescence and oxidative stress. Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Baicalein has been shown to delay senescence in various models. researchgate.net

In studies using senescence-accelerated mouse prone 8 (SAMP8) models, baicalein demonstrated the potential to delay senescence and improve cognitive dysfunction. researchgate.net The proposed mechanism involves the inhibition of the Senescence-Associated Secretory Phenotype (SASP), which is a collection of pro-inflammatory cytokines, chemokines, and other molecules secreted by senescent cells that can promote aging and tissue damage. Baicalein appears to suppress the SASP by modulating key signaling pathways, including the JAK2/STAT1/NF-κB pathway. researchgate.net

Furthermore, in vitro studies on hydrogen peroxide-induced astrocytic senescence showed that baicalein could delay the aging process. This effect was associated with the suppression of the SASP and the regulation of leucine (B10760876) metabolism. researchgate.net Bioinformatic analyses also support the anti-aging potential of baicalein, linking it to the attenuation of oxidative stress by increasing the activity of antioxidant enzymes like catalase (CAT) and levels of reduced glutathione (GSH). researchgate.net

Impact on Hyperuricemic Nephropathy

Baicalein has shown significant therapeutic potential in preclinical models of hyperuricemic nephropathy, a form of kidney damage caused by high levels of uric acid in the blood. scielo.broncotarget.com Research in mouse models of hyperuricemia has consistently demonstrated that baicalein can protect the kidneys from damage. nih.gov

The primary mechanism behind this protective effect is the inhibition of xanthine (B1682287) oxidoreductase (XOR), the key enzyme responsible for producing uric acid. scielo.broncotarget.comnih.gov Molecular docking and surface plasmon resonance analyses have confirmed a direct interaction between baicalein and XOR. scielo.broncotarget.com In vivo, treatment with baicalein at a dose of 50 mg/kg/day significantly suppressed the activity of XOR in hyperuricemic mice, leading to lower serum uric acid levels. scielo.broncotarget.com

This reduction in uric acid has several beneficial downstream effects on the kidneys. Baicalein treatment has been shown to:

Prevent renal dysfunction: It helps maintain normal kidney function in the face of high uric acid levels. scielo.brnih.gov

Ameliorate kidney fibrosis: It reduces the accumulation of collagen and other extracellular matrix components that lead to scarring and loss of kidney function. scielo.brnih.gov

Alleviate epithelial-mesenchymal transition (EMT): It blocks the process where renal epithelial cells transform into migratory, matrix-producing cells, a key step in fibrosis. scielo.brnih.gov

Reduce oxidative stress: It mitigates the oxidative damage in the kidneys that is induced by hyperuricemia. scielo.brnih.gov

Additionally, studies suggest that baicalein's protective effects are also mediated by inhibiting inflammatory pathways, such as the PI3K/AKT/NF-κB signaling pathway, which is involved in the inflammatory and apoptotic processes that drive hyperuricemic nephropathy. nih.gov

Table 3: Effects of Baicalein in a Mouse Model of Hyperuricemic Nephropathy

ParameterObservation in Hyperuricemic MiceEffect of Baicalein Treatment (50 mg/kg/day)Underlying MechanismReference
Serum Uric AcidElevatedSignificantly ReducedInhibition of Xanthine Oxidoreductase (XOR) activity. scielo.br, oncotarget.com
Renal FunctionImpairedRemarkably Prevented DysfunctionLower uric acid levels, reduced oxidative stress. scielo.br, nih.gov
Kidney FibrosisSevereAmelioratedReduced collagen accumulation. scielo.br
Epithelial-Mesenchymal Transition (EMT)InducedAlleviatedModulation of EMT markers (e.g., E-cadherin, α-SMA). scielo.br, nih.gov
Renal Oxidative StressIncreasedAlleviatedElimination of ROS dependent on NADPH oxidase and XOR. researchgate.net
Inflammatory PathwaysActivatedInhibitedInhibition of PI3K/AKT/NF-κB signaling. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations of Baicalein

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The journey of baicalein (B1667712) through the body is complex, involving transformation, extensive metabolism, and recycling processes. tandfonline.comnih.gov

Absorption: Orally administered baicalein is primarily the aglycone form of baicalin (B1667713). However, much of the research has focused on the administration of baicalin, which is then metabolized into baicalein by β-glucuronidase enzymes produced by intestinal microbiota. mdpi.comfrontiersin.org This conversion is a critical step for absorption. mdpi.com Studies in healthy Chinese subjects have shown that oral baicalein tablets are absorbed rapidly, with peak plasma concentrations reached within approximately two hours after administration. nih.govnih.gov The absorption process is complex and can be influenced by transporters in the gastrointestinal tract. tandfonline.comnih.gov

Distribution: Once absorbed, baicalein and its metabolites are distributed to various tissues. Limited preclinical data indicate that it can reach several sites, including the brain, lungs, heart, thymus, and eye lens. tandfonline.commdpi.com An important aspect of its distribution is enterohepatic recycling, where metabolites excreted in the bile are reabsorbed in the intestine, which can sustain the compound's presence in the body. tandfonline.comnih.gov

Metabolism: Following absorption, baicalein undergoes extensive Phase II metabolism, primarily in the liver and intestines. tandfonline.commdpi.com The main metabolic reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, respectively. mdpi.com This process converts baicalein into more water-soluble conjugates, such as baicalein glucuronide and baicalein sulfate (B86663), preparing them for excretion. tandfonline.comnih.gov In fact, after oral administration of baicalein to rats, its main metabolite found in the blood is baicalin (baicalein 7-O-glucuronide). tandfonline.com

Excretion: The metabolites of baicalein are eliminated from the body through both renal and faecal routes. tandfonline.comnih.gov The glucuronide and sulfate conjugates are primarily excreted in the urine and, via biliary excretion, in the faeces. tandfonline.commdpi.com Studies in humans have observed a double-peak trend in the urinary excretion of baicalein and its metabolites, with the highest excretion peaking at 2 hours and a second, smaller peak occurring around 12 hours. nih.govnih.gov

Bioavailability Enhancement Strategies

A significant hurdle in the clinical application of baicalein is its poor water solubility and consequently low oral bioavailability. nih.govresearchgate.net This has prompted extensive research into various strategies to improve its absorption and therapeutic efficacy. researchgate.netnih.govmdpi.com

Pharmaceutical Formulations: Several advanced formulation techniques have been developed to enhance baicalein's bioavailability:

Cocrystals: Creating cocrystals of baicalein with other compounds has shown promise. For instance, a baicalein-theophylline (BE-TH) cocrystal demonstrated a 2.2-fold and 7.1-fold higher dissolution rate than pure baicalein powder in simulated gastric and intestinal fluids, respectively. nih.gov This formulation led to a 5.86-fold higher area under the curve (AUC), a measure of total drug exposure, in rats. nih.gov

Nano-formulations: Nanonization technologies are a key strategy for poorly water-soluble drugs. clinmedjournals.org Various nano-scale delivery systems, including nanocrystals, liposomes, nanoemulsions, and solid nanoparticles, have been investigated for baicalein. researchgate.netclinmedjournals.orgnih.gov A nano-cocrystal strategy, combining the benefits of both techniques, was used to prepare baicalein-nicotinamide (BE-NCT) nano-cocrystals. scienceopen.com This formulation significantly outperformed others, showing a 6.02-fold increase in AUC compared to coarse baicalein powder in oral administration studies in rats. scienceopen.com

The table below summarizes the relative bioavailability improvements seen with different formulation strategies in preclinical studies.

Formulation StrategyCoformer/MethodRelative Bioavailability (AUC Fold Increase vs. Coarse Powder)Reference
Cocrystal Theophylline5.86 nih.gov
Cocrystal Nicotinamide2.87 scienceopen.com
Nanocrystal High-Pressure Homogenization3.32 scienceopen.com
Nano-cocrystal Nicotinamide & High-Pressure Homogenization6.02 scienceopen.com

Metabolic Pathways and Metabolite Identification

The biotransformation of baicalein is a multi-step process involving several key reactions and resulting in numerous metabolites. The primary metabolic pathway begins with the hydrolysis of its precursor, baicalin, into baicalein by intestinal flora. mdpi.com Once absorbed, baicalein is rapidly and extensively metabolized through Phase II conjugation reactions. mdpi.com

The main pathways include:

Glucuronidation: The attachment of glucuronic acid to baicalein's hydroxyl groups. This is the predominant metabolic pathway. mdpi.com

Sulfation: The addition of a sulfate group. mdpi.com

Methylation: The addition of a methyl group, often followed by glucuronidation. tandfonline.com

Research using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) has enabled the identification of several baicalein metabolites in both human and animal studies. tandfonline.combjmu.edu.cn In human plasma, after oral administration of baicalein, five metabolites along with the parent compound were identified. tandfonline.com A key finding was that baicalin (baicalein 7-O-glucuronide) is a major metabolite of baicalein, indicating a reversible metabolic process in the body. tandfonline.com Other identified metabolites include isomers of baicalin and methylated glucuronides. tandfonline.com

The table below details some of the major metabolites of baicalein identified in human plasma.

Metabolite IDIdentificationProposed StructureReference
P BaicaleinParent Drug tandfonline.com
M1 Baicalein-O-glucuronideIsomer of Baicalin tandfonline.com
M2 BaicalinBaicalein 7-O-glucuronide tandfonline.com
M3 Methoxybaicalein-O-glucuronide6-methoxybaicalein 7-O-glucuronide tandfonline.com
M4 Baicalein-O-sulfate- tandfonline.com
M5 Methoxybaicalein-O-glucuronide7-methoxybaicalein 6-O-glucuronide (New Metabolite) tandfonline.com

Correlation Between Systemic Exposure and Pharmacological Effects

The therapeutic effects of baicalein are intrinsically linked to its systemic exposure—the concentration of the compound and its active metabolites that reaches the target tissues over time. nih.gov Preclinical studies have demonstrated a clear relationship between administered dose, route of administration, and the resulting pharmacological response.

For instance, the anti-inflammatory and hepatoprotective effects of baicalein have been correlated with specific dosage levels in animal models. Baicalein administered at 40-80 mg/kg/day orally was shown to alleviate CCl₄-induced liver fibrosis in rats. nih.gov In cell-based assays, baicalein concentrations of 10-20 µM were effective in inducing apoptosis in activated T-cells, a mechanism relevant to treating autoimmune hepatitis. nih.gov

The route of administration also plays a critical role, highlighting the impact of first-pass metabolism and bioavailability on efficacy. A study on the anti-scratching effect of baicalein in mice found that intraperitoneal administration (which bypasses the gut and liver first-pass effect) was more potent than oral administration. mdpi.com This suggests that higher systemic concentrations of the parent compound lead to a stronger pharmacological effect. mdpi.com

Furthermore, sustained exposure appears to be important. In human studies, repeated dosing of baicalein tablets led to higher mean plasma concentrations compared to a single dose, with a steady-state concentration being achieved after six days of administration. nih.gov This sustained exposure is crucial for therapeutic activities that rely on the modulation of signaling pathways like NF-κB, MAPK, and Nrf2, which are implicated in baicalein's anti-inflammatory and antioxidant effects. mdpi.comresearchgate.netaboutscience.eu The inhibition of these pathways by baicalein has been linked to reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, providing a mechanistic link between systemic exposure and the observed therapeutic outcomes. aboutscience.eu

Structure Activity Relationships and Derivative Research

Identification of Key Structural Features for Efficacy

The biological efficacy of baicalein (B1667712) is intrinsically linked to its specific chemical architecture, with the arrangement of hydroxyl groups on its flavonoid scaffold being of paramount importance. The core structure, a 5,6,7-trihydroxyflavone, is considered crucial for many of its potent inhibitory activities. tandfonline.comtandfonline.com

Studies have systematically investigated the contribution of each part of the molecule. The A-ring, with its three hydroxyl (-OH) groups at positions 5, 6, and 7, is a primary determinant of activity. tandfonline.comtandfonline.com Research on α-glucosidase inhibition has demonstrated that the absence of a hydroxyl group at any of these three positions results in a loss of activity. tandfonline.comtandfonline.com The 6-hydroxyl group, in particular, has been singled out as essential for this inhibitory effect. tandfonline.comtandfonline.com Furthermore, the introduction of bulky substituents at the C-8 position on the A-ring has been shown to be detrimental to activity, suggesting that steric hindrance in this region can diminish efficacy. tandfonline.com

Development and Evaluation of Baicalein Derivatives and Analogs

Building on the understanding of its key structural features, researchers have synthesized and evaluated numerous baicalein derivatives to enhance its therapeutic potential. nih.gov These modifications often target the hydroxyl groups on the A-ring, introducing new functional groups to improve efficacy, selectivity, or pharmacokinetic properties. mdpi.comacs.orgrsc.org

A significant area of research has been the modification of the C-6 and C-7 hydroxyl groups. In one study, a series of novel baicalein derivatives were created by attaching various amino acids to the baicalein scaffold. mdpi.com The results indicated that most of these new compounds exhibited more potent neuroprotective effects than baicalein itself. mdpi.com Notably, compound 8 , an amino acid derivative at the 6-OH position, showed significantly higher neuroprotective activity (EC₅₀ = 4.31 μM) compared to the parent baicalein (EC₅₀ = 24.77 μM). mdpi.com This highlights that the hydroxyl group at the C-5 position is crucial for activity, while modifications at C-6 or C-7 can lead to enhanced effects. mdpi.com

Other modifications include the introduction of lipophilic groups. rsc.org Derivatives synthesized by adding terphenyl or long-chain n-alkyl groups at the 7-O-position were evaluated for their anticancer activity. rsc.org Two derivatives, 7-O-farnesylbaicalein (5d) and 7-O-dodecylbaicalein (5i) , demonstrated significantly stronger growth inhibition against human colon cancer cells (SW480) than baicalein, with IC₅₀ values of 1.15 μM and 1.57 μM, respectively. rsc.org Similarly, the addition of terpenoid moieties like prenyl, geranyl, and farnesyl at the 6-position has been explored to increase antioxidant activity. acs.org

Derivatives have also been developed to target viral diseases. Modifications at the 8- or 4'-position of baicalein have yielded compounds with potent antiviral activities against Chikungunya virus (CHIKV), West Nile virus (WNV), and Zika virus (ZIKV). nih.gov Compounds C3 and F3 from this series were found to be 5-10 times more potent than baicalein. nih.gov The creation of prodrugs, such as those protecting the 7-OH group with an amino acid carbamate, has also been investigated to improve the in vivo plasma exposure of baicalein. mdpi.com

The biological synthesis of baicalein derivatives has also been achieved using microbial systems. Escherichia coli has been engineered to produce specific derivatives like baicalin (B1667713) (baicalein 7-O-glucuronide) and oroxylin A (baicalein 6-O-methyl ether), demonstrating the potential for biotechnological production of these valuable compounds. jmb.or.krjmb.or.kr

Evaluation of Baicalein Derivatives
Derivative/AnalogModificationEvaluated ActivityKey FindingReference
Compound 8Amino acid substituent at 6-OH positionNeuroprotectionEC₅₀ of 4.31 μM, significantly more potent than baicalein (EC₅₀ = 24.77 μM). mdpi.com
7-O-farnesylbaicalein (5d)Farnesyl group at 7-O-positionAnticancer (Colon)IC₅₀ of 1.15 μM against SW480 cells, stronger than baicalein. rsc.org
7-O-dodecylbaicalein (5i)Dodecyl group at 7-O-positionAnticancer (Colon)IC₅₀ of 1.57 μM against SW480 cells, stronger than baicalein. rsc.org
Compound 9bGroup at C6-OH and nitrogen-containing ring at C7-OHAnticancer (Lung)IC₅₀ of 0.8 μM against A549 cells, more potent than baicalein. nih.govresearchgate.net
Compounds C3 and F3Modifications at 8- or 4'-positionAntiviral (CHIKV, WNV, ZIKV)5-10 times more potent than baicalein. nih.gov
Baicalin Ethyl EsterEsterification of glucuronide moietyAntiviral (BVDV)Showed the best binding ability and antiviral activity among tested esters. phcog.com
Oroxylin ABiological methylation at 6-OHGeneral BioactivitySuccessfully synthesized from baicalein using engineered E. coli. jmb.or.krjmb.or.kr

Molecular Docking and Molecular Dynamics Simulations

To gain deeper insights into the mechanisms of action at a molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations have been extensively employed. nih.govphcog.com These methods predict and visualize how baicalein and its derivatives bind to specific biological targets, such as enzymes and protein receptors, revealing the key interactions that underpin their efficacy. rsc.orgtandfonline.com

Molecular docking studies have successfully predicted the binding of baicalein to a variety of targets. For example, simulations have shown that baicalein can interact strongly with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, with a predicted binding score superior to that of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net Docking studies have also been used to elucidate the inhibitory mechanism of baicalein on acetylcholinesterase (AChE), a key target in Alzheimer's disease research. mdpi.com These simulations revealed that baicalein binds to the active site of AChE, primarily through hydrogen bonds and hydrophobic interactions, which was subsequently confirmed by spectroscopic methods. mdpi.com In cancer research, docking and MD simulations predicted that baicalein could stably bind to and inhibit PIM1 and CDK2, two key proteins involved in the progression of cervical cancer. nih.gov

Molecular dynamics simulations provide further detail by modeling the dynamic behavior of the baicalein-protein complex over time, assessing the stability of the interaction. rsc.orgresearchgate.net An MD simulation was used to understand how baicalein destabilizes preformed amyloid-beta (Aβ42) protofibrils, which are associated with Alzheimer's disease. rsc.org The simulation showed that baicalein binds to the central hydrophobic core of the Aβ42 protofibril, disrupting critical salt bridges and leading to a distortion of the protofibril's structure. rsc.org Similarly, MD simulations confirmed that baicalein and its ester derivatives could stably bind to the bovine viral diarrhea virus (BVDV) NS5B polymerase, providing a theoretical basis for their antiviral activity. phcog.comphcog.com

These computational approaches are also crucial in the field of drug design and derivative development. By modeling the binding of various baicalein derivatives, researchers can rationalize observed structure-activity relationships and rationally design new analogs with improved binding affinity and selectivity. phcog.comphcog.com For instance, docking of baicalein derivatives into the active site of the SARS-CoV-2 3CL protease helped identify key interactions and guided the selection of analogs with potent inhibitory activity. biorxiv.org Simulations have also been used to study baicalein's interaction with the programmed cell death-ligand 1 (PD-L1) dimer, revealing that nonpolar interactions with key residues like Tyr56, Met115, and Ala121 are dominant factors in the binding process. ull.es

Computational Studies of Baicalein Interactions
Biological TargetComputational MethodKey FindingReference
Cyclooxygenase-2 (COX-2)Molecular DockingPredicted stronger molecular interaction and binding score for baicalein compared to ibuprofen. researchgate.net
Aβ42 ProtofibrilsMolecular Dynamics (MD) SimulationBaicalein binds to the hydrophobic core, disrupting the protofibril structure. rsc.org
PIM1 and CDK2Molecular Docking & MD SimulationBaicalein showed significant binding affinity and stable conformations with these cervical cancer targets. nih.gov
BVDV NS5B PolymeraseMolecular Docking & MD SimulationConfirmed stable binding of baicalein and its ester derivatives, correlating with antiviral activity. phcog.comphcog.com
Acetylcholinesterase (AChE)Molecular Docking & MD SimulationBaicalein binds to the enzyme's active site via hydrogen bonds and hydrophobic interactions. mdpi.com
Pancreatic ElastaseMolecular Docking & MD SimulationRevealed a non-competitive mode of inhibition with baicalein binding to an allosteric site. tandfonline.com
PD-L1 DimerMolecular Docking & MD SimulationIdentified key nonpolar interactions with residues Tyr56, Met115, and Ala121 as crucial for binding. ull.es
ESR1Molecular Dynamics (MD) SimulationBaicalein primarily binds to the ligand-binding domain through hydrogen bonds and hydrophobic interactions. researchgate.net

Synergistic and Antagonistic Interactions of Baicalein

Combination with Conventional Therapeutic Agents

The combination of baicalein (B1667712) with conventional therapeutic agents has been a subject of extensive research, revealing predominantly synergistic effects that enhance treatment efficacy, particularly in the contexts of antimicrobial and anticancer therapy.

When combined with conventional drugs, baicalein has been shown to potentiate their therapeutic effects, often allowing for better treatment outcomes. This is particularly evident in its synergistic activity with antibiotics against multi-drug resistant bacteria and with chemotherapeutic agents in cancer treatment.

In the realm of antibacterial therapy, baicalein has demonstrated a potent ability to resensitize multidrug-resistant Gram-negative pathogens to antibiotics such as doxycycline (B596269). researchgate.net Studies have shown that baicalein acts as a broad-spectrum antibiotic adjuvant, exhibiting synergistic antibacterial activity with a majority of conventional antibiotics. researchgate.net For instance, in combination with doxycycline, baicalein has been effective against various clinical isolates, including Acinetobacter baumannii. researchgate.net Similarly, baicalein has been found to enhance the efficacy of tetracycline (B611298) against Staphylococcus aureus by reducing its minimum inhibitory concentration (MIC) eightfold. mdpi.com This synergistic action leads to a significant reduction in bacterial count. mdpi.com The combination of baicalein with rifampicin (B610482) has also been shown to be highly effective in inhibiting and eradicating S. aureus biofilms. clinmedjournals.orgmdpi.com Furthermore, synergistic effects have been observed when baicalein is combined with β-lactam antibiotics like amoxicillin (B794) and ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). mdpi.com

In cancer therapy, baicalein has been reported to have synergistic effects with chemotherapeutic drugs like gemcitabine (B846) and docetaxel (B913) in treating pancreatic cancer cells. nih.gov This combination has been shown to more effectively suppress the proliferation and migration of cancer cells and induce more significant apoptosis compared to the individual agents alone. nih.gov

The following table summarizes the enhanced therapeutic outcomes of baicalein in combination with conventional therapeutic agents.

Conventional AgentTarget/DiseaseObserved Synergistic Effect
DoxycyclineMultidrug-resistant Gram-negative pathogensPotentiates antibiotic efficacy, resensitizes resistant strains. researchgate.net
TetracyclineStaphylococcus aureusEightfold reduction in the MIC of tetracycline. mdpi.com
RifampicinStaphylococcus aureus biofilmsEnhanced bactericidal effect and complete eradication of biofilms. clinmedjournals.orgmdpi.com
Amoxicillin/AmpicillinMethicillin-resistant S. aureus (MRSA)Potent synergistic activity against MRSA. mdpi.com
Gemcitabine/DocetaxelPancreatic cancer cellsStronger suppression of proliferation and migration, and enhanced apoptosis. nih.gov

The synergistic effects of baicalein with conventional therapeutic agents are attributed to several underlying mechanisms, most notably the inhibition of efflux pumps and the modulation of key cellular pathways.

A primary mechanism of baicalein's synergistic action, particularly with antibiotics, is the inhibition of multidrug efflux pumps. researchgate.netmdpi.com These pumps are a major cause of antibiotic resistance in bacteria as they actively transport drugs out of the bacterial cell. Baicalein has been shown to disrupt the bacterial cell membrane, which facilitates the entry of antibiotics like doxycycline into the bacteria. researchgate.net It also directly inhibits the activity of efflux pumps, leading to an accumulation of the antibiotic inside the bacterial cell. researchgate.netmdpi.com For example, baicalein has been found to inhibit the MsrA drug efflux pump in Staphylococcus saprophyticus, a mechanism that is ATP-dependent. nih.gov It achieves this by reducing the intracellular ATP content and the activity of pyruvate (B1213749) kinase, an enzyme involved in ATP production. nih.gov

Another significant mechanism is the modulation of various cell signaling pathways. In cancer therapy, baicalein's anticancer potential is largely mediated through its ability to modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov It can regulate signaling pathways such as PI3K/Akt, STAT3, and NF-κB. nih.govnih.govnih.gov For instance, in combination with other anticancer drugs, baicalein can enhance apoptosis by modulating the ERK/p38 MAPK pathway. nih.gov It has also been shown to suppress metastasis in prostate cancer cells by targeting the caveolin-1/AKT/mTOR pathway. nih.gov

The table below details the mechanisms underlying the synergism of baicalein.

MechanismDescriptionAssociated Conventional Agent(s)
Efflux Pump InhibitionBaicalein disrupts bacterial membranes and inhibits the function of efflux pumps, leading to increased intracellular concentration of antibiotics. researchgate.netmdpi.comnih.govDoxycycline, Tetracycline
Pathway ModulationBaicalein modulates key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, such as PI3K/Akt, MAPK, and NF-κB. nih.govnih.govnih.govnih.govnih.govGemcitabine, Docetaxel
Inhibition of Biofilm FormationBaicalein inhibits the formation of bacterial biofilms, which are a major barrier to antibiotic penetration. researchgate.netclinmedjournals.orgRifampicin, Doxycycline
Increased Reactive Oxygen Species (ROS) ProductionIn combination with antibiotics, baicalein can increase the production of ROS within bacteria, leading to enhanced oxidative damage. researchgate.netDoxycycline

While the majority of reported interactions are synergistic, there are instances where baicalein or its glycoside, baicalin (B1667713), may exhibit antagonistic effects. These are often context-dependent and can be related to pharmacokinetic interactions.

A study investigating the interaction of baicalin with the natural compound berberine (B55584) on glucose uptake in 3T3-L1 adipocytes found an antagonistic effect at higher concentrations of baicalin. nih.gov While lower doses of baicalin were additive with berberine, a higher concentration of 100μmol/L antagonized the effect of berberine on glucose uptake. nih.gov

Furthermore, pharmacokinetic interactions can lead to a reduction in the efficacy of co-administered drugs. For example, the absorption of baicalin, which is converted to baicalein in the gut, is significantly decreased when administered with aminoglycoside antibiotics. nih.gov This is because the antibiotics inhibit the intestinal flora responsible for this conversion, thereby reducing the bioavailability of baicalein and potentially its therapeutic effects. nih.gov Such interactions highlight the importance of considering the route of administration and the influence of gut microbiota when combining baicalein with other drugs.

Interacting AgentContextObserved Antagonistic Effect
BerberineGlucose uptake in 3T3-L1 adipocytesAt a concentration of 100μmol/L, baicalin antagonized the effect of berberine on glucose uptake. nih.gov
Aminoglycoside AntibioticsOral administrationDecreased the absorption of baicalin by inhibiting its conversion to baicalein by intestinal flora. nih.gov

Interactions with Other Natural Compounds

Baicalein also interacts with other natural compounds, often resulting in synergistic therapeutic effects. These combinations are frequently found in traditional herbal medicine formulations.

Research has shown that the combination of baicalin and berberine hydrochloride demonstrates excellent protective effects against dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. researchgate.netnih.gov This combination was able to improve the morphological condition of the colon and maintain a balance of pro-inflammatory and anti-inflammatory cytokines. researchgate.netnih.gov The therapeutic effects were also linked to the modulation of the gut microbiota. researchgate.netnih.gov

Another study found that baicalin and puerarin, another natural flavonoid, could reverse epithelial-mesenchymal transition (EMT), a process involved in fibrosis and carcinogenesis, in vitro. nih.gov This effect was mediated through the TGF-β1/Smad3 pathway. nih.gov

Furthermore, the combination of baicalein with other flavonoids from Scutellaria baicalensis, such as wogonin, has been noted for its combined anti-inflammatory and antioxidative effects. clinmedjournals.orgnih.gov In a study on ulcerative colitis in rats, the combination of baicalin and baicalein was found to provide a more comprehensive treatment than either compound alone. frontiersin.org Additionally, baicalin can be combined with other natural products like glycyrrhetinic acid and berberine to form composite nanocrystals, which improves the solubility and in vitro release profiles of the individual components. dovepress.com

The following table summarizes the interactions of baicalein with other natural compounds.

Interacting Natural CompoundTherapeutic AreaObserved Effect
BerberineColitisSynergistic protective effects, modulation of gut microbiota, and balancing of cytokines. researchgate.netnih.gov
PuerarinEpithelial-Mesenchymal Transition (EMT)Synergistic reversal of EMT via the TGF-β1/Smad3 pathway. nih.gov
WogoninInflammation and Oxidative StressCombined anti-inflammatory and antioxidative effects. clinmedjournals.orgnih.gov
BaicalinUlcerative ColitisCombination provides a more comprehensive treatment than individual compounds. frontiersin.org
Glycyrrhetinic Acid, BerberineDrug DeliveryFormation of composite nanocrystals with improved solubility and release profiles. dovepress.com

Toxicological Considerations and Safety Assessment

In Vitro Cytotoxicity Assessments

The cytotoxic potential of baicalein (B1667712) has been evaluated in a variety of cell lines, including both non-malignant and malignant cells, to determine its effects on cell viability and function. Standard assays are employed to observe these effects.

For instance, studies on Human Corneal Epithelial Cells (HCECs) have utilized CCK-8 and cell scratch assays to evaluate cytotoxicity. Findings from these assessments indicated that baicalein did not adversely affect the viability or migration of HCECs under certain experimental conditions researchgate.net. In other research involving human umbilical vein endothelial cells (HUVEC-ST), baicalein was found to induce cytotoxicity, particularly at high concentrations mdpi.com. One study noted a dose-dependent decrease in the viability of HUVEC cells following treatment mdpi.com. Similarly, investigations using Vero E6 cells, derived from the kidney of an African green monkey, established a half-cytotoxic concentration (CC50) for baicalein nih.gov.

Beyond non-malignant cell lines, the cytotoxic effects of baicalein have been extensively studied in cancer cells. Assays such as the MTS assay, LIVE/DEAD assay, and TUNEL assay have demonstrated growth-inhibitory effects on human prostate cancer cell lines, including DU-145 and PC-3 nih.gov. The MTT assay has also been used to show a cytotoxic effect on human colon cancer HCT-116 cells mdpi.com. These in vitro assessments are crucial for establishing the foundational toxicological profile of the compound before proceeding to more complex biological systems.

Cell LineAssay TypeObserved Effect
Human Corneal Epithelial Cells (HCECs)CCK-8, Cell Scratch AssayNo significant impact on cell viability or migration under specific test conditions researchgate.net.
Human Umbilical Vein Endothelial Cells (HUVEC)Cell Viability AssaysDemonstrated cytotoxicity, particularly at higher concentrations mdpi.com.
Vero E6 CellsCytopathic Effect (CPE) AssayEstablished a half-cytotoxic concentration (CC50) and showed protective effects against viral-induced injury nih.gov.
Human Prostate Cancer Cells (DU-145, PC-3)MTS, LIVE/DEAD, TUNEL AssaysExhibited dose-dependent growth inhibitory effects nih.gov.
Human Colon Cancer Cells (HCT-116)MTT AssayShowed cytotoxic effects on cell growth mdpi.com.

In Vivo Toxicity Studies

Following in vitro assessments, in vivo studies in animal models provide a more comprehensive understanding of a compound's systemic toxicity. For baicalein, these studies have involved various administration routes and observational methods.

One common method for assessing localized toxicity is the Draize eye test. In studies involving mice, the application of baicalein to the cornea was evaluated for ocular lesions using sodium fluorescein (B123965) staining. These tests showed that under certain conditions, baicalein did not cause observable irritation or corneal lesions researchgate.net. However, at higher concentrations, slight staining was observed, indicating some level of toxicity researchgate.net.

Systemic toxicity and efficacy have been evaluated in mouse models of human diseases. In studies using SCID mice with subcutaneously injected human prostate tumor cells, oral administration of baicalein was assessed. The results indicated a statistically significant reduction in tumor volume compared to the control group, demonstrating a biological effect in a living system nih.gov. Further research has shown that baicalein can offer protection against chemically induced neurotoxicity in mice nih.gov. From a comparative toxicological perspective, it has been suggested that baicalein is less toxic than its glycoside form, baicalin (B1667713) mdpi.com.

Animal ModelStudy TypeKey Observation
MiceDraize Eye TestNo ocular lesions observed at certain concentrations, with mild irritation at higher levels researchgate.net.
SCID MiceTumor Xenograft (Prostate)Oral administration led to a significant reduction in tumor volume nih.gov.
MiceNeurotoxicity ModelDemonstrated protective effects against MPTP-induced neurotoxicity nih.gov.

Mechanisms of Cellular Protection in Non-Malignant Cells

Baicalein exhibits protective effects in non-malignant cells through several molecular mechanisms, primarily related to its antioxidant and anti-apoptotic properties. These actions help to mitigate cellular damage caused by various stressors.

A key protective mechanism of baicalein is its ability to scavenge reactive oxygen species (ROS) mdpi.comnih.gov. Oxidative stress, caused by an imbalance of ROS, can lead to significant cellular damage. Baicalein helps to counteract this by neutralizing these harmful molecules. Its antioxidant activity is further enhanced by its ability to up-regulate the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT) frontiersin.org.

Baicalein also protects cells by modulating signaling pathways involved in apoptosis, or programmed cell death. It has been shown to protect mitochondria, the cellular powerhouses, from toxin-induced damage nih.gov. The compound can inhibit the activity of key executioner proteins in the apoptosis cascade, such as caspase-3 frontiersin.org. Furthermore, baicalein influences critical signaling pathways involved in cell survival and death, including the Wnt/β-catenin and p53 signaling pathways, to exert its cytoprotective effects frontiersin.org.

Advanced Delivery Systems and Formulation Strategies

Nanotechnology-Based Delivery Systems

Nanotechnology offers a promising avenue to augment the delivery of poorly soluble compounds like baicalein (B1667712). By reducing the particle size to the nanometer range, these systems significantly increase the surface area-to-volume ratio, leading to improved dissolution and absorption. Various nanocarriers have been investigated for the delivery of baicalein, each with unique characteristics and advantages.

Nanocrystals are pure drug particles with a crystalline structure, sized in the nanometer range. This approach enhances the dissolution rate of baicalein by increasing its surface area. Studies have shown that baicalein nanocrystals can significantly improve its oral bioavailability. For instance, one study reported a 1.67-fold increase in the relative bioavailability of oral baicalein nanocrystals compared to the coarse powder researchgate.net.

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ formation of microemulsions facilitates the solubilization of baicalein, thereby enhancing its absorption. An optimized SMEDDS formulation was found to increase the relative bioavailability of baicalein by approximately 200.7% compared to a baicalein suspension researchgate.netnih.gov. Further modifications, such as incorporating a baicalein-phospholipid complex into the SMEDDS (BAPC-SMEDDS), have shown even greater improvements, with a relative bioavailability of 448.7% compared to free baicalein nih.gov.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks. SLNs can encapsulate lipophilic compounds like baicalein, protecting them from degradation and controlling their release. Baicalin-loaded SLNs have been developed with average diameters around 347.3 nm and an entrapment efficiency of 88.29% researchgate.net. Pharmacokinetic studies revealed that these SLNs increased the area under the curve (AUC) by 2.6-fold compared to a reference preparation researchgate.net. Another study on baicalin-loaded SLNs for ocular delivery showed a 4.0-fold increase in the AUC compared to a baicalin (B1667713) solution proquest.com.

Lipid-Polymer Hybrid Nanoparticles (LPHNPs) are a newer generation of nanoparticles that combine the structural integrity of a polymeric core with the biomimetic advantages of a lipid shell. Baicalin-loaded LPHNPs have been developed with a particle size of 184.3 nm and a zeta potential of -19.8 mV mdpi.com. These nanoparticles are designed for targeted delivery, with studies showing minimal drug release in the stomach and small intestine and maximal release in the colon, making them suitable for treating colon-related diseases mdpi.com.

Phospholipid Complexes (Phytosomes) involve the complexation of a natural compound with phospholipids (B1166683) at a molecular level. This technique enhances the lipophilicity of the compound, thereby improving its absorption across biological membranes. A baicalein-phospholipid complex was shown to increase the solubility of baicalein in water by more than double and in n-octanol by nearly six times google.com.

Table 1: Characteristics of Nanotechnology-Based Delivery Systems for Baicalein

Delivery SystemParticle Size (nm)Entrapment Efficiency (%)Key Findings
Nanocrystals --1.67-fold increase in relative oral bioavailability. researchgate.net
SMEDDS --~200.7% increase in relative bioavailability. researchgate.netnih.gov
BAPC-SMEDDS 9.6 ± 0.2-448.7% relative bioavailability compared to free baicalein. nih.gov
SLNs 347.388.292.6-fold increase in AUC. researchgate.net
Ocular SLNs 91.42 ± 1.0262.45 ± 1.674.0-fold increase in AUC in rabbit aqueous humors. proquest.com
LPHNPs 184.3-Designed for targeted colon delivery. mdpi.com
Phospholipid Complex -->2-fold increase in water solubility and ~6-fold increase in n-octanol solubility. google.com

Strategies to Overcome Bioavailability Challenges

The primary challenge to the oral bioavailability of baicalein is its poor water solubility, which is reported to be around 16.82 µg/mL researchgate.net. This low solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption. Several strategies have been developed to address this fundamental issue.

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a drug, including its solubility and dissolution rate, without changing its chemical structure. Several co-crystals of baicalein have been developed with various co-formers.

Baicalein-Nicotinamide (BE-NCT) Co-crystal: This co-crystal demonstrated a significant improvement in the solubility and dissolution of baicalein. Pharmacokinetic studies in rats showed a 2.49-fold higher peak plasma concentration (Cmax) and a 2.80-fold higher area under the curve (AUC) compared to crystalline baicalein semanticscholar.orgnih.gov.

Baicalein-Caffeine (BaiCaf) Co-crystal: This formulation was found to be superior in terms of powder dissolution and pharmacokinetic behavior. The AUC of BaiCaf was improved by a factor of 4.1 compared to pure baicalein researchgate.netacs.org. The solubility of the baicalein-caffeine co-crystal was about 2.5-fold and 1.5-fold higher than that of pure baicalin in buffer solutions of pH 2.0 and pH 4.5, respectively nih.gov.

Amorphous Solid Dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This technique prevents the drug from crystallizing and enhances its dissolution rate. A study using Soluplus as a carrier for a baicalein ASD showed a 7.84-fold higher cumulative dissolution rate compared to pure baicalein. The in vivo pharmacokinetic results demonstrated a 1.91-fold increase in Cmax and a 2.64-fold increase in AUC nih.gov.

The use of nanoformulations , as detailed in the previous section, is also a key strategy to overcome bioavailability challenges. By increasing the surface area and often by utilizing excipients that can enhance absorption, nanotechnology-based systems effectively address the poor solubility of baicalein.

Table 2: Strategies to Enhance the Bioavailability of Baicalein

StrategyFormulationImprovement in SolubilityImprovement in Bioavailability (AUC)
Co-crystals Baicalein-NicotinamideSignificantly improved semanticscholar.orgnih.gov2.80-fold increase semanticscholar.orgnih.gov
Baicalein-Caffeine~2.5-fold increase (pH 2.0) nih.gov4.1-fold increase researchgate.netacs.org
Amorphous Solid Dispersion Baicalein-Soluplus7.84-fold higher dissolution rate nih.gov2.64-fold increase nih.gov
Nanotechnology NanocrystalsEnhanced dissolution researchgate.net1.67-fold increase researchgate.net
SMEDDSEnhanced solubilization researchgate.netnih.gov~200.7% increase researchgate.netnih.gov
BAPC-SMEDDSEnhanced lipophilicity nih.gov448.7% increase nih.gov
SLNs-2.6-fold increase researchgate.net

Analytical Methodologies for Baicalein Research

Chromatographic Techniques (e.g., HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and indispensable chromatographic technique for the analysis of baicalein (B1667712). mdpi.comnih.govnih.govresearchgate.net Its high resolution, sensitivity, and reproducibility make it the method of choice for separating baicalein from complex mixtures, determining its purity, and quantifying its concentration in various samples. nih.govresearchgate.net

A typical HPLC system for baicalein analysis involves a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. mdpi.comnih.govnih.govresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution, often containing a small amount of acid like formic acid or phosphoric acid to improve peak shape and resolution. mdpi.comnih.govresearchgate.netnih.govnih.gov Detection is most frequently accomplished using a UV-Vis detector, as baicalein exhibits strong absorbance in the ultraviolet spectrum. The detection wavelength is typically set at specific maxima, such as 275 nm or 280 nm, to ensure optimal sensitivity. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Research studies have developed and validated numerous HPLC methods for the quantitative determination of baicalein and its related flavonoids in extracts of Scutellaria baicalensis and in biological fluids. nih.govnih.gov For instance, one method utilized a Diamonsil C18 column with a mobile phase of methanol, water, and phosphoric acid (47:53:0.2, v/v/v) and detection at 280 nm. nih.govresearchgate.net Another approach for analyzing multiple flavonoids simultaneously in rat plasma used an Atlantis C18 column with an isocratic mobile phase of methanol and 0.1% formic acid (60:40, v/v). nih.gov These methods demonstrate linearity over specific concentration ranges and are validated for accuracy and precision, making them reliable tools for quality control and pharmacokinetic studies. nih.govnih.govresearchgate.netnih.gov

Below is an interactive data table summarizing various HPLC conditions reported in the literature for the analysis of baicalein and related compounds.

Analyte(s)ColumnMobile PhaseDetection WavelengthApplication
Baicalein, Baicalin (B1667713), Wogonin, Oroxylin AAtlantis C18Methanol and 0.1% Formic Acid (60:40, v/v)MS/MS (MRM mode)Rat Plasma Analysis nih.gov
BaicalinDiamonsil C18Methanol, Water, and Phosphoric Acid (47:53:0.2, v/v/v)280 nmScutellaria baicalensis Georgi extract nih.govresearchgate.net
BaicalinZORBAX Eclipse XDB-C18Acetonitrile (17%) and 0.1% Acetic Acid in water (83%)275 nmScutellaria baicalensis Georgi extract purification mdpi.com
BaicalinHypersil C18Methanol and 0.04% H3PO4 (23:27, v/v)280 nmRaw medical materials nih.gov

Spectroscopic Methods in Research

Spectroscopic methods are fundamental for elucidating the molecular structure of baicalein and confirming its identity. These techniques measure the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the preliminary identification and quantification of baicalein. The UV-Vis spectrum of baicalein is characterized by two major absorption bands, which are typical for the flavone (B191248) structure. researchgate.net One band, often referred to as Band II, appears in the range of 240-280 nm, while the other, Band I, is observed in the 300-400 nm region. researchgate.net Specific studies report distinct absorption peaks for baicalein at approximately 270-275 nm and a second peak around 338 nm at neutral pH. researchgate.netnih.govresearchgate.netthepharmajournal.com The exact position and intensity of these peaks can be influenced by the solvent and pH of the medium.

Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR-IR), provides information about the functional groups present in the baicalein molecule. nih.gov The IR spectrum of the related compound baicalin shows characteristic absorption bands corresponding to hydroxyl (O-H) groups (around 3398 cm⁻¹), C=O stretching in the carboxyl and carbonyl groups (around 1725 cm⁻¹ and 1657 cm⁻¹, respectively), and vibrations from the aromatic rings. mdpi.com These spectral features help to confirm the flavone backbone and the presence of specific substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the complete structural elucidation of baicalein. researchgate.netbenthamdirect.combiorxiv.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule, while ¹³C NMR reveals the carbon skeleton. researchgate.netbiorxiv.org The specific chemical shifts and coupling patterns in the NMR spectra allow for the unambiguous assignment of all protons and carbons, confirming the 5,6,7-trihydroxyflavone structure. researchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of baicalein. When coupled with a chromatographic system like HPLC (LC-MS), it becomes a potent tool for identifying and quantifying baicalein in complex mixtures with high selectivity. mdpi.comnih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing structural information that aids in its definitive identification, often through techniques like multiple reaction monitoring (MRM). nih.govresearchgate.net

The following table summarizes the key findings from different spectroscopic methods used in baicalein research.

Spectroscopic TechniqueKey Findings and Applications
UV-Vis Spectroscopy Characterized by two main absorption bands: Band II at ~270-275 nm and Band I at ~317-338 nm. researchgate.netnih.govresearchgate.netmdpi.com Used for quantification and preliminary identification.
Infrared (IR) Spectroscopy Reveals characteristic functional groups: O-H stretching (~3398 cm⁻¹), C=O stretching (~1657-1725 cm⁻¹), and aromatic ring vibrations. mdpi.com
NMR Spectroscopy ¹H and ¹³C NMR are used for complete structural elucidation and confirmation of the 5,6,7-trihydroxyflavone structure. researchgate.netbenthamdirect.combiorxiv.org
Mass Spectrometry (MS) Determines precise molecular weight. LC-MS/MS allows for highly sensitive and selective quantification in complex matrices using modes like MRM. mdpi.comnih.govresearchgate.net

Future Directions and Translational Perspectives

Identification of Novel Molecular Targets

The therapeutic potential of baicalein (B1667712) is rooted in its ability to interact with a wide array of molecular targets. While traditional research has identified its effects on broad pathways, recent investigations are pinpointing more specific and novel molecular targets, offering new avenues for therapeutic intervention. Activity-based protein profiling (ABPP) has emerged as a powerful tool in this endeavor, successfully identifying carnitine palmitoyl-transferase 1 (CPT1) as a specific molecular target of baicalein. mdpi.com This identification is significant as it provides a concrete target for further structure-based drug design and optimization. mdpi.com

In the realm of oncology, research has identified that baicalein's therapeutic effects against hepatocellular carcinoma may be mediated through a protein-protein interaction (PPI) network involving TP53, CDK1, HSPA1A, and HSPA1B. nih.gov Further studies have shown its ability to target the Sonic Hedgehog (SHH) pathway by reducing the nuclear presence of Gli-2, a key transcription factor in this pathway, thereby inhibiting the self-replicating properties of cancer stem cells (CSCs). nih.gov In the context of fungal infections, the enzyme enolase (Eno1) in Candida albicans has been identified as a direct target, with baicalein inhibiting its glycolytic activity. nih.gov Additionally, research indicates that baicalein can target phosphoinositide 3-kinase (PI3K)/Akt and the signal transducer and activator of transcription 3 (STAT3) axis in breast, cervical, and thyroid cancer stem cells. mdpi.com

These findings represent a shift from observing general effects to identifying specific molecular interactions, which is crucial for developing more targeted and effective therapies.

Table 1: Novel Molecular Targets of Baicalein
Molecular TargetAssociated Disease/ProcessMethod of IdentificationReference
Carnitine Palmitoyl-transferase 1 (CPT1)Hepatic Steatosis / MetabolismActivity-Based Protein Profiling (ABPP) mdpi.com
TP53, CDK1, HSPA1A, HSPA1B NetworkHepatocellular CarcinomaNetwork Pharmacology nih.gov
Gli-2 (SHH Pathway)Pancreatic Cancer Stem CellsMolecular Biology Techniques nih.gov
Enolase (Eno1)Candida albicans (Fungal Infection)Enzyme Activity Assays nih.gov
PI3K/Akt/STAT3 AxisCancer Stem Cells (Breast, Cervical, Thyroid)Molecular Biology Techniques mdpi.com

Elucidation of Detailed Mechanisms of Action

Baicalein exerts its pharmacological effects through a complex and multifaceted network of signaling pathways. Its mechanisms are pleiotropic, impacting key cellular processes such as apoptosis, cell cycle regulation, inflammation, and oxidative stress. uees.edu.ecmums.ac.ir

In Cancer: Baicalein's anticancer activity is well-documented and involves the modulation of numerous signaling cascades. It can induce apoptosis (programmed cell death) and suppress cancer cell progression by blocking the cell cycle at various stages, such as the G1 and S phases in prostate cancer cells. nih.govmdpi.com This is achieved by inhibiting the production of cyclins and cyclin-dependent kinases (CDKs). nih.gov The compound also modulates pathways like the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and mammalian target of rapamycin (B549165) (mTOR). nih.gov In breast cancer, baicalein has been shown to modulate key signaling pathways including NF-κB, PI3K/AKT/mTOR, and Wnt/β-catenin. nih.gov Furthermore, it can induce the generation of reactive oxygen species (ROS), which plays a crucial role in triggering caspase activation and subsequent apoptosis in bladder cancer cells. nih.gov

In Inflammatory and Immune Responses: A significant part of baicalein's therapeutic potential lies in its anti-inflammatory properties. It can suppress the NF-κB pathway, a central regulator of inflammation, in various cell types. nih.gov This leads to a reduction in the expression of inflammatory markers like iNOS, IL-1β, COX-2, TNF-α, and IL-6. nih.gov In models of autoimmune disease, baicalein has been shown to modulate the immune balance by inhibiting the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the differentiation of regulatory T (Treg) cells. nih.govfrontiersin.org

In Neurodegenerative and Cardiovascular Diseases: In the context of neurodegenerative diseases, baicalein provides neuroprotection by alleviating mitochondrial dysfunction and inhibiting inflammatory signaling cascades like the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway. nih.govfrontiersin.org For cardiovascular protection, its mechanisms include inhibiting oxidative stress, reducing apoptosis in cardiomyocytes, and suppressing the proliferation and migration of vascular smooth muscle cells. frontiersin.org It can activate survival kinases like ERK while inhibiting apoptotic kinases such as JNK and p38. frontiersin.org

This broad range of mechanisms underscores baicalein's potential to act on multiple fronts in complex diseases. uees.edu.ec

Exploration of Baicalein in Emerging Disease Models

Research on baicalein is expanding beyond traditional cancer and inflammation models to explore its efficacy in a variety of emerging and complex disease contexts. These investigations are revealing its potential in areas previously less explored.

One significant area is in targeting cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, metastasis, and resistance to therapy. Baicalein has been shown to inhibit the proliferation and induce apoptosis in CSCs from various cancers, including gastric, prostate, thyroid, cervical, ovarian, hepatocellular, and lung cancers, by targeting pathways like mTOR and NF-κB. nih.gov

In the field of infectious diseases, baicalein is being investigated as a potential anti-inflammatory agent against bacterial infections. For instance, in models of Mycoplasma gallisepticum infection in poultry, baicalein was found to suppress the NF-κB pathway via the TLR4 receptor, attenuating oxidative stress and apoptosis. nih.gov Its antifungal activity against pathogens like Aspergillus fumigatus, Cryptococcus neoformans, and Candida species highlights another emerging therapeutic application. nih.gov

Furthermore, baicalein's neuroprotective effects are being studied in specific models of neurodegeneration and brain injury. It has demonstrated protective effects in models of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced neurotoxicity, which mimics Parkinson's disease, by reducing apoptosis and alleviating mitochondrial dysfunction. nih.gov It is also being explored for its potential in treating central nervous system disorders like cerebral ischemia, where it can penetrate the blood-brain barrier. mdpi.comfrontiersin.org In models of vascular dementia, baicalein has been shown to alleviate cognitive and motor impairments by reducing mitochondrial ROS production. frontiersin.org

The therapeutic potential of baicalein is also being examined in metabolic disorders. Studies suggest it may be a favorable candidate for preventing and treating metabolic syndrome by upregulating and activating PPAR-γ and AMPK, which are key pathways in glucose and lipid metabolism. nih.gov

Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

The integration of "omics" technologies is revolutionizing the study of natural compounds like baicalein, providing a holistic view of its biological effects. nih.govresearchgate.net These high-throughput methods allow for a comprehensive analysis of genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), moving beyond single-target analysis to a systems-level understanding. nih.govresearchgate.net

Transcriptomics and Metabolomics: In the study of Scutellaria baicalensis, the plant source of baicalein, combined metabolomics and transcriptomics have been used to explore the biosynthesis of flavonoids. mdpi.com This approach has identified key genes and transcription factors involved in the production of baicalein and other active compounds. mdpi.com Transcriptomics, specifically RNA-Seq, has also been employed to understand how baicalein affects gene expression in disease models. For example, in studies of hyperlipidemia, transcriptomic analysis of liver tissue helped to reveal the pathways modulated by baicalein. mdpi.com

Proteomics: Proteomics provides insight into the changes in protein expression and post-translational modifications following baicalein treatment. In Scutellaria baicalensis, a label-free proteomics approach, combined with metabolomics, has been used to analyze the differential accumulation of metabolites and proteins during different growth stages of the plant. nih.gov This helps to understand the molecular basis for the quality of the medicinal plant. nih.gov

Network Pharmacology: Network pharmacology, an approach that integrates omics data, chemical information, and bioinformatics, is being used to predict the targets of baicalein and elucidate its mechanisms of action at a systemic level. nih.gov This method was used to identify a core network of protein interactions, including TP53 and CDK1, through which baicalein exerts its therapeutic effects in hepatocellular carcinoma. nih.gov This integration of omics data helps to build a comprehensive picture of the compound's mechanism, moving from a single target to a network of interactions. mdpi.com

Table 2: Application of Omics Technologies in Baicalein Research
Omics TechnologyApplicationKey FindingsReference
Metabolomics & TranscriptomicsAnalysis of flavonoid biosynthesis in Scutellaria baicalensisIdentified 34 genes highly associated with baicalein and scutellarein (B1681691) biosynthesis. mdpi.com
Metabolomics & ProteomicsAnalysis of Scutellaria baicalensis at different growth stagesRevealed enrichment in flavonoid biosynthesis and related pathways. nih.gov
Network Pharmacology & TranscriptomicsElucidation of baicalein's mechanism in hepatocellular carcinomaIdentified a core PPI network involving TP53 and CDK1 as key targets. nih.gov
Transcriptomics (RNA-Seq)Investigating the hypolipidemic mechanism of actionHelped identify differentially expressed genes and pathways in liver tissue. mdpi.com

Development of Predictive Biomarkers for Therapeutic Response

A critical step in translating baicalein into a clinical therapeutic is the identification of predictive biomarkers. These biomarkers would help identify patient populations most likely to benefit from treatment, enabling a more personalized medicine approach. While research in this specific area is still nascent for baicalein, some studies provide a foundation for future development.

Similarly, the activation status of key signaling pathways modulated by baicalein could also be a predictive indicator. For example, tumors with hyperactive PI3K/Akt/mTOR or NF-κB signaling pathways might be more sensitive to baicalein's inhibitory effects. nih.govnih.gov The presence of specific microRNAs (miRNAs) that are regulated by baicalein could also be explored as potential non-invasive biomarkers. researchgate.net

The development of robust predictive biomarkers will require further validation in preclinical models and, eventually, in clinical trials. Integrating omics data from patients treated with baicalein will be crucial for identifying reliable genetic, proteomic, or metabolic signatures that correlate with clinical outcomes.

Strategies for Bridging Preclinical and Clinical Research

Moving baicalein from promising preclinical findings to effective clinical application requires overcoming several significant hurdles, primarily related to its physicochemical properties. uees.edu.ecnih.gov A key focus of current research is the development of strategies to enhance its therapeutic potential and facilitate its translation.

Advanced Drug Delivery Systems: One of the most significant challenges is baicalein's poor water solubility and low oral bioavailability, which limits its systemic exposure and therapeutic efficacy. uees.edu.ecnih.gov To address this, researchers are exploring nanotechnology-based delivery systems. nih.gov Strategies such as encapsulation into liposomes, nanoparticles, and micelles are being developed to improve solubility, protect the compound from rapid metabolism, and potentially enable targeted delivery to disease sites. nih.govnih.gov For instance, borneol–baicalin (B1667713) liposomes have been investigated to improve blood-brain barrier penetration for treating central nervous system disorders. mdpi.com

Structural Modification and Medicinal Chemistry: Another strategy involves the chemical modification of the baicalein structure to improve its pharmacokinetic profile. mdpi.com A medicinal chemistry approach, guided by an understanding of its molecular targets, aims to design new derivatives with enhanced target selectivity, better bioavailability, and reduced toxicity. mdpi.com This represents a shift from using the natural compound as is to rationally designing an optimized therapeutic agent.

Combination Therapies: Baicalein has shown synergistic effects when combined with conventional chemotherapy and radiotherapy. uees.edu.ecnih.gov It can enhance the sensitivity of cancer cells to these treatments, potentially allowing for lower doses of cytotoxic drugs and reducing side effects. uees.edu.ec Investigating these combination therapies in well-designed preclinical models is a key strategy to define optimal pairings and dosing schedules that can be tested in clinical trials. mdpi.com

Systematic Preclinical Evaluation: To provide a solid foundation for clinical trials, there is a need for rigorous and systematic preclinical evidence. mdpi.comnih.gov This includes conducting meta-analyses of animal studies to confirm efficacy across different models and thoroughly investigating long-term safety and pharmacokinetic profiles in humans. mdpi.comnih.gov

Challenges in Clinical Translation of Baicalein Research

Despite the extensive body of preclinical evidence supporting the therapeutic potential of baicalein, its successful translation into a mainstream clinical drug faces several significant challenges. These hurdles are common for many natural product-based therapeutics and must be addressed for baicalein to realize its clinical promise.

Poor Pharmacokinetic Properties: The primary obstacle is baicalein's poor bioavailability. nih.govnih.gov This stems from its low aqueous solubility and rapid metabolism in the body, particularly through glucuronidation in the liver and intestines. nih.govnih.gov These factors lead to low plasma concentrations and a constrained therapeutic window, making it difficult to achieve and maintain effective doses in humans. uees.edu.ecnih.gov

Lack of Clinical Trials: The vast majority of research on baicalein has been conducted in vitro and in animal models. nih.gov There is a significant lack of well-designed, large-scale randomized controlled clinical trials in humans to validate its safety and efficacy. mdpi.comfrontiersin.org Without robust clinical data, it is difficult to establish standardized dosing, understand long-term effects, and gain regulatory approval. mdpi.commdpi.com

Incomplete Mechanistic Understanding: While many signaling pathways have been implicated, the precise molecular targets and the complete network of interactions for baicalein are not fully elucidated in various disease contexts. mdpi.com In some cases, contradictory findings have been reported, such as baicalein's bidirectional effects on reactive oxygen species (ROS), where it can be both an antioxidant and a pro-oxidant depending on the cellular context. mdpi.com This lack of a complete mechanistic picture can hinder the rational design of clinical trials and the identification of appropriate patient populations.

Formulation and Manufacturing Issues: Developing a stable, effective, and commercially viable pharmaceutical formulation for a compound with poor solubility presents significant manufacturing challenges. uees.edu.ec While advanced delivery systems are being explored, few have advanced beyond the preclinical validation stage. nih.gov Overcoming these formulation challenges is essential for creating a reliable and effective clinical product.

Addressing these challenges through advanced formulation strategies, rigorous clinical investigation, and deeper mechanistic studies is imperative for the successful clinical translation of baicalein. uees.edu.ecnih.gov

Q & A

Q. What computational strategies are effective for predicting this compound’s binding affinity to therapeutic targets like HER2 or AKT1?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to account for solvation and conformational flexibility. Key interactions (e.g., this compound’s hydrogen bonds with Tyr355 and Ser530 in HER2) should be validated via mutagenesis studies .

Q. How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

  • Methodological Answer : Perform comparative metabolomic profiling to identify cell line-specific metabolic vulnerabilities. Use Seahorse assays to measure mitochondrial respiration and glycolytic flux, as this compound’s efficacy may correlate with metabolic phenotypes. Normalize cytotoxicity data to baseline ROS levels using flow cytometry .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Use response surface methodology (RSM) for dose optimization, incorporating factors like incubation time and drug ratios. Validate synergy with clonogenic assays and caspase-3/7 activation metrics .

Methodological Best Practices

Q. How to ensure reproducibility in this compound’s anti-inflammatory studies?

  • Answer : Standardize primary cell sources (e.g., human PBMCs from ≥3 donors) and pre-treat with LPS to induce inflammation. Measure cytokine release (IL-6, TNF-α) via ELISA, and include a reference inhibitor (e.g., dexamethasone). Report batch-specific purity and storage conditions (e.g., desiccation at -80°C) .

Q. What validation criteria are essential for in silico predictions of this compound’s pharmacokinetics?

  • Answer : Cross-validate ADMET predictions (e.g., SwissADME, pkCSM) with in vitro Caco-2 permeability and microsomal stability assays. For bioavailability, compare AUC (area under the curve) values from rodent pharmacokinetic studies with simulated data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.